4-Chloro-2-fluoro-3-methoxyaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWULCQRXSKPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Chloro-2-fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 4-Chloro-2-fluoro-3-methoxyaniline, a key intermediate in various research and development applications.
Core Chemical Properties
This compound is a substituted aniline with the chemical formula C₇H₇ClFNO and a molecular weight of 175.59 g/mol .[1] Its structure incorporates a chloro, a fluoro, and a methoxy group on the aniline backbone, making it a versatile building block in medicinal chemistry and material science.
Physical and Chemical Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1323966-39-7 | [2] |
| Molecular Formula | C₇H₇ClFNO | [1] |
| Molecular Weight | 175.59 g/mol | [1] |
| Purity | ≥95% | [1] |
| SMILES | COC1=C(C=CC(=C1F)N)Cl | [1] |
| Storage | Sealed in dry, 2-8℃ | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, analogous synthetic routes for related halogenated and methoxylated anilines can be found in scientific literature and patents. A plausible synthetic pathway could involve the chlorination of 2-fluoro-3-methoxyaniline or a multi-step synthesis starting from a suitably substituted benzene ring.
A general approach for the synthesis of a related compound, 4-(chlorodifluoromethoxy)aniline, involves a three-step process:
-
Selective Fluorination: Trichloromethoxybenzene is treated with hydrogen fluoride to yield chlorodifluoromethoxybenzene.[1]
-
Nitration: The resulting chlorodifluoromethoxybenzene undergoes nitration using a mixed acid (sulfuric and nitric acid) to produce 4-(chlorodifluoromethoxy)nitrobenzene.[1]
-
Reduction: The nitro group is then reduced via hydrogenation to afford the final aniline product.[1]
A similar strategic approach could likely be adapted for the synthesis of this compound.
Logical Synthesis Workflow:
Caption: Plausible synthetic workflow for this compound.
Spectral and Analytical Data
Detailed spectral data for this compound is not currently available in public spectral databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and chlorine substituents.
-
¹³C NMR: The carbon NMR will display signals for the six aromatic carbons and the one methoxy carbon. The carbon chemical shifts, particularly those of the carbons directly bonded to fluorine and chlorine, will be characteristic.
-
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (approximately 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.59). Due to the presence of chlorine, a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of the methoxy group, the chloro group, and other characteristic fragments of substituted anilines.
Analytical Workflow:
Caption: Standard analytical workflow for the characterization of this compound.
Safety and Handling
This compound is classified as a hazardous substance.
Table 2: GHS Hazard Statements
| Hazard Code | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Statements:
-
P260: Do not breathe dust/fumes/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, safety glasses, and appropriate chemical-resistant gloves.
Applications in Research and Drug Development
Substituted anilines are crucial building blocks in the synthesis of a wide range of biologically active molecules. The presence of fluoro, chloro, and methoxy groups on the aniline ring of this compound offers multiple points for chemical modification, making it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. The fluorine atom, in particular, can enhance metabolic stability and binding affinity of drug candidates.
References
An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly accessible information, including a specific CAS (Chemical Abstracts Service) number for 4-Chloro-2-fluoro-3-methoxyaniline, is limited. This guide provides data on structurally similar compounds and proposes synthetic methodologies based on established chemical principles. All experimental work should be preceded by a thorough literature search and safety assessment.
Introduction and Physicochemical Properties
This compound is a substituted aniline derivative. Such halogenated and methoxylated anilines are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of the chloro, fluoro, and methoxy groups on the aniline ring offers a unique template for developing targeted molecules with distinct biological activities.
Due to the limited availability of specific data for this compound, the following table summarizes the physicochemical properties of several closely related and isomeric compounds to provide a comparative reference.
Table 1: Physicochemical Data of Related Aniline Derivatives
| Property | 4-Fluoro-3-methoxyaniline | 4-Chloro-3-methoxyaniline | 3-Fluoro-4-methoxyaniline | 4-Chloro-2-fluoroaniline |
| CAS Number | 64465-53-8[1] | 13726-14-2[2][3] | 366-99-4 | 368-46-7 |
| Molecular Formula | C₇H₈FNO[1] | C₇H₈ClNO[3] | C₇H₈FNO | C₆H₅ClFN |
| Molecular Weight | 141.14 g/mol [1] | 157.60 g/mol [4] | 141.14 g/mol | 145.57 g/mol |
| Melting Point | 62-66 °C | 78-82 °C[5] | 81-83 °C[4] | Not available |
| Boiling Point | Not available | Not available | 135 °C at 18 mmHg[4] | 83-85 °C at 12 mmHg |
| Appearance | White to brown crystalline powder | White to amber powder[5] | Light beige to yellow-brown crystalline powder[4] | Clear slightly yellow liquid |
Potential Synthetic Pathways
A plausible synthetic route to this compound can be conceptualized based on established organic chemistry reactions. A common strategy involves the modification of a pre-existing substituted benzene ring. One such proposed pathway starts from 2-fluoro-3-methoxyaniline, which would then undergo an electrophilic chlorination.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
While a specific protocol for the target molecule is not available, the following is a detailed methodology for the synthesis of a structurally similar compound, 4-chloro-2-fluoroaniline. This can serve as a foundational method that may be adapted.
Synthesis of 4-chloro-2-fluoroaniline [6]
-
Materials:
-
4-chloro-2-fluoroacetanilide (155 g, 0.83 mole)
-
Ethanol (400 ml)
-
Sodium hydroxide (72.0 g, 1.8 moles)
-
Water (100 ml)
-
Diethyl ether
-
-
Procedure:
-
A solution of 4-chloro-2-fluoroacetanilide in ethanol is prepared in a reaction vessel equipped with a stirrer.
-
A solution of sodium hydroxide in water is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for three hours.
-
The mixture is then cooled to room temperature.
-
The cooled reaction mixture is extracted with diethyl ether.
-
The combined ether extracts are concentrated under reduced pressure to yield a residual oil.
-
This oil is then distilled under reduced pressure to yield 4-chloro-2-fluoroaniline.
-
Applications in Drug Development
Halogenated anilines are crucial building blocks in medicinal chemistry. The introduction of chlorine and fluorine atoms into an organic molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. For instance, these substitutions can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
Aniline derivatives are precursors to a wide range of pharmaceutical compounds. They can be used to synthesize more complex heterocyclic structures, which form the core of many modern drugs.
Caption: Role of substituted anilines in drug discovery.
References
- 1. 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-methoxyaniline 13726-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-Chloro-3-methoxyaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 1G - PC302860-1G [dabos.com]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and a plausible synthetic route for 4-Chloro-2-fluoro-3-methoxyaniline, a substituted aniline with potential applications in pharmaceutical and materials science research.
Chemical Structure and Properties
This compound is a polysubstituted aromatic amine. The aniline backbone is modified with a chlorine atom at position 4, a fluorine atom at position 2, and a methoxy group at position 3. This specific substitution pattern imparts unique electronic and steric properties that are of interest in medicinal chemistry and materials science for the development of novel compounds.
Chemical Structure:
(Image generated for illustrative purposes)
Physicochemical Properties:
A comprehensive table of experimentally determined and estimated physicochemical properties for this compound is presented below. Data for related compounds has been used for estimation where direct experimental data is unavailable.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClFNO | Calculated |
| Molecular Weight | 175.59 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a solid at room temperature | Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. | Analogy |
| pKa (of the amine) | Estimated to be in the range of 2-4 | Analogy |
Proposed Synthesis Pathway
The proposed overall reaction is as follows:
(Image generated for illustrative purposes)
This synthesis involves two key steps:
-
Electrophilic Chlorination: Introduction of a chlorine atom onto the aromatic ring of 2-fluoro-3-methoxyaniline.
-
Purification: Isolation and purification of the final product.
The following sections provide detailed experimental protocols for each of these steps.
Experimental Protocols
Step 1: Synthesis of this compound via Electrophilic Chlorination
This protocol is adapted from standard procedures for the chlorination of substituted anilines.
Materials:
-
2-Fluoro-3-methoxyaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-fluoro-3-methoxyaniline (1.0 eq) in anhydrous acetonitrile (10 mL per gram of aniline).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
To this cooled solution, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 2: Purification
-
The crude product is purified by column chromatography on silica gel.
-
A slurry of silica gel in hexanes is packed into a chromatography column.
-
The crude product is dissolved in a minimal amount of dichloromethane and loaded onto the column.
-
The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20% ethyl acetate).
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield pure this compound.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 50-70% |
| Purity (by HPLC) | >98% |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the proposed synthesis.
Caption: Proposed two-step synthesis of this compound.
Safety Considerations
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Chlorosuccinimide is a corrosive and moisture-sensitive reagent. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any experimental work.
This guide provides a foundational understanding of the structure and a practical, albeit proposed, synthetic route to this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources.
Spectroscopic and Synthetic Profile of 4-Chloro-2-fluoro-3-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 4-Chloro-2-fluoro-3-methoxyaniline. Due to the absence of published experimental data for this specific molecule, this guide leverages predicted spectroscopic data and established synthetic methodologies for structurally related compounds. This information serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar halogenated and methoxylated anilines.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, offering a baseline for the identification and characterization of this compound. These predictions were generated using advanced computational algorithms.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~6.85 | t | J ≈ 8.5 | H-5 |
| ~6.70 | dd | J ≈ 8.5, 1.5 | H-6 |
| ~4.0 (broad s) | s | - | -NH₂ |
| 3.89 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~155.0 (d, J ≈ 245 Hz) | C-2 (C-F) |
| ~145.0 | C-3 (C-OCH₃) |
| ~135.0 (d, J ≈ 15 Hz) | C-1 (C-NH₂) |
| ~120.0 (d, J ≈ 5 Hz) | C-5 |
| ~118.0 | C-4 (C-Cl) |
| ~110.0 (d, J ≈ 20 Hz) | C-6 |
| ~56.0 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium, Sharp | N-H stretch (asymmetric) |
| 3300-3400 | Medium, Sharp | N-H stretch (symmetric) |
| 1600-1630 | Strong | N-H bend |
| 1450-1550 | Strong | Aromatic C=C stretch |
| 1200-1300 | Strong | C-O stretch (aryl ether) |
| 1000-1100 | Strong | C-F stretch |
| 700-800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 175/177 | High | [M]⁺ (Molecular ion) |
| 160/162 | Medium | [M - CH₃]⁺ |
| 132/134 | Medium | [M - CH₃ - CO]⁺ |
| 97 | Medium | [M - CH₃ - CO - Cl]⁺ |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the reduction of a suitable nitroaromatic precursor. A general experimental protocol for this transformation, along with standard procedures for spectroscopic analysis, is provided below.
Proposed Synthesis Workflow
Caption: Proposed synthetic and characterization workflow for this compound.
I. Synthesis of this compound via Reduction of a Nitroaromatic Precursor
This protocol describes a general method for the reduction of a nitroaromatic compound to the corresponding aniline, which is a common and effective synthetic strategy.[1][2]
Materials:
-
4-Chloro-2-fluoro-3-methoxy-nitrobenzene (precursor)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl) or Hydrogen gas (H₂)
-
Ethanol or Ethyl Acetate
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroaromatic precursor in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent:
-
For SnCl₂·2H₂O reduction: Add an excess of tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid.
-
For catalytic hydrogenation: Add a catalytic amount of palladium on carbon (typically 5-10 mol%).
-
-
Reaction Conditions:
-
For SnCl₂·2H₂O reduction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
For catalytic hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously at room temperature or with gentle heating.
-
-
Work-up:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If using SnCl₂, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Filter the reaction mixture to remove any solids (e.g., tin salts or Pd/C catalyst).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) several times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
II. Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Standard acquisition parameters for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments should be employed to fully elucidate the structure.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy [5][6]
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
C. Gas Chromatography-Mass Spectrometry (GC-MS) [7][8]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the components of the sample before they enter the mass spectrometer, which will provide information about the mass-to-charge ratio of the parent molecule and its fragments.
Structural Elucidation Logic
Caption: Logical workflow for the structural elucidation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
Technical Guide: Physicochemical Properties and Solubility Profile of 4-Chloro-2-fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 4-Chloro-2-fluoro-3-methoxyaniline (CAS RN: 136765-58-9), a substituted aniline of interest in synthetic and medicinal chemistry. Due to a notable lack of publicly available experimental data, this document also presents a generalized, robust protocol for the determination of solubility for crystalline organic compounds. Furthermore, conceptual workflows are visualized to guide researchers in solubility assessment and to illustrate the potential role of halogenated anilines in drug discovery pipelines.
Introduction
This compound is a halogenated aromatic amine with potential applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The solubility of such a compound is a critical parameter, influencing reaction conditions, purification strategies, formulation development, and pharmacokinetic properties. A thorough understanding of its solubility profile in various solvents is therefore essential for its effective utilization in research and development.
Physicochemical Properties
While specific solubility data is scarce, other physical and chemical properties have been reported for this compound and its isomers. These properties can offer insights into its likely solubility characteristics.
| Property | This compound | 4-Chloro-3-methoxyaniline[1] | 4-Fluoro-3-methoxyaniline[2] | 4-Fluoro-2-methoxyaniline[3] | 3-Chloro-4-methoxyaniline |
| CAS RN | 136765-58-9 | 13726-14-2 | 64465-53-8 | 450-91-9[3] | 5345-54-0 |
| Molecular Formula | C₇H₇ClFNO | C₇H₈ClNO | C₇H₈FNO | C₇H₈FNO | C₇H₈ClNO |
| Molecular Weight | 175.59 g/mol | 157.60 g/mol [1] | 141.14 g/mol [2] | 141.14 g/mol [3] | 157.60 g/mol |
| Appearance | Not specified | White to Amber to Dark green powder to crystal | White to Gray to Brown powder to crystal | Not specified | Solid |
| Melting Point | Not specified | 78.0 to 82.0 °C | 62.0 to 66.0 °C | Not specified | 50-55 °C or 56-60 °C |
| Form | Not specified | Crystals or powder or crystalline powder | Solid | Not specified | Not specified |
Experimental Protocol for Solubility Determination
In the absence of a specific published method for this compound, the following general protocol for determining the solubility of a crystalline organic compound can be employed. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Objective: To determine the solubility of a crystalline organic compound in a given solvent at a specific temperature.
Materials:
-
The crystalline organic compound (solute)
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane)
-
Analytical balance
-
Scintillation vials or screw-cap test tubes
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography).
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the crystalline compound to a vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A good indication that equilibrium has been reached is when the concentration of the solute in the supernatant does not change over time.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered supernatant with a known volume of the solvent to a concentration that is within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a calibrated analytical method (e.g., HPLC).
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general experimental workflow for determining the solubility of a crystalline organic compound.
Conceptual Role in Drug Discovery
Halogenated anilines are valuable building blocks in medicinal chemistry. The following diagram illustrates a conceptual pipeline where a compound like this compound could be utilized.
References
An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and analysis of 4-Chloro-2-fluoro-3-methoxyaniline. Due to the limited availability of specific experimental data for this compound, this paper presents a framework built upon established methodologies for analogous substituted anilines. The protocols and data herein serve as a robust starting point for researchers engaged in the synthesis, purification, and analytical characterization of this compound and related molecules.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its close structural analogs is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction work-ups to analytical separations.
| Property | This compound (Predicted/Supplier Data) | 4-Chloro-3-methoxyaniline | 4-Fluoro-3-methoxyaniline | 4-Chloro-2-fluoroaniline |
| Molecular Formula | C₇H₇ClFNO | C₇H₈ClNO | C₇H₈FNO[1][2][3] | C₆H₅ClFN[4] |
| Molecular Weight | 175.59 g/mol | 157.60 g/mol [4] | 141.14 g/mol [1][2][3] | 145.56 g/mol [4] |
| CAS Number | Not readily available | 13726-14-2[4][5] | 64465-53-8[1][2][3][6] | 57946-56-2[4] |
| Appearance | White to off-white solid (typical for anilines) | White to cream to brown crystals or powder[5] | White to Gray to Brown powder to crystal[1] | Solid |
| Melting Point | Not readily available | 76.5-82.5 °C[5] | 62.0 to 66.0 °C[1] | Not readily available |
Synthesis and Purification
A plausible synthetic route to this compound involves the reduction of a nitro precursor. A known approach for a related precursor, 4-chloro-2-fluoronitrobenzene, has been documented.[7]
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from a commercially available or synthesized precursor.
Experimental Protocol: Reduction of a Nitro Aromatic Compound
This protocol is a general method for the reduction of a nitro group to an amine using tin and hydrochloric acid, which can be adapted for the synthesis of this compound from its nitro precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro aromatic precursor (1.0 eq) and granulated tin (2.5-3.0 eq).
-
Acid Addition: Slowly add concentrated hydrochloric acid (5-10 eq) in portions through the condenser. The reaction is exothermic and may require cooling in an ice bath to control the rate.
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Basification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 12). This will precipitate tin salts and liberate the free aniline.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.
Purification Protocol: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[8][9]
-
Solvent Selection: Choose a solvent or solvent system in which the aniline is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for anilines include ethanol, methanol, toluene, or mixtures with water.
-
Dissolution: Dissolve the crude aniline in a minimal amount of the hot solvent.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Purity Analysis
A combination of chromatographic and spectroscopic techniques is essential for determining the purity of this compound and identifying any impurities.
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of the synthesized compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity and quantifying impurities.
Table 2: Illustrative Chromatographic Conditions for Aniline Analysis
| Method | Column | Mobile Phase / Carrier Gas | Detector | Typical Application |
| Reverse-Phase HPLC | C18 (e.g., 150 x 4.6 mm, 5 µm) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., 254 nm) | Purity determination, quantification of non-volatile impurities. |
| Gas Chromatography | Capillary column (e.g., SE-54, 30 m x 0.25 mm)[10] | Helium or Hydrogen | FID or MS | Separation of volatile impurities, identification by mass spectrometry. |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh a sample of the synthesized product and dissolve it in the mobile phase or a compatible solvent to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid. Start with a gradient of 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions. The purity is calculated based on the area percentage of the main peak.
Spectroscopic Methods
Spectroscopic analysis is crucial for structural confirmation and identification of the compound.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (2H), methoxy protons (3H, singlet), and amine protons (2H, broad singlet). The aromatic signals will show splitting patterns influenced by the chloro, fluoro, and methoxy substituents. |
| ¹³C NMR | Signals for the seven carbon atoms, with chemical shifts influenced by the attached functional groups. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O, C-F, and C-Cl bonds. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope. Fragmentation patterns will be indicative of the aniline structure. |
Common Impurities
Impurities in the synthesis of anilines can arise from starting materials, side reactions, or degradation.[11]
-
Unreacted Starting Materials: Residual nitro-precursor.
-
Over-chlorinated or Isomeric Products: Impurities formed during the chlorination step.
-
Dehalogenated or De-fluorinated Species: Formed during the reduction step.
-
Oxidation Products: Anilines can be susceptible to air oxidation, leading to colored impurities.[4]
The analytical methods described in section 3 are suitable for the detection and quantification of these potential impurities.
Conclusion
This technical guide provides a foundational framework for the purity and analysis of this compound. By adapting the outlined synthetic, purification, and analytical protocols, researchers can confidently work with this compound. The provided tables and workflows offer a structured approach to ensure the quality and integrity of this compound for its application in research and development. It is recommended that specific methods are validated for this particular compound to ensure accuracy and precision.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. history-commons.net [history-commons.net]
- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 10. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. veeprho.com [veeprho.com]
An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Properties, Synthesis, and Applications
Disclaimer: Publicly available, specific experimental data for 4-Chloro-2-fluoro-3-methoxyaniline, including its CAS number and detailed physical and chemical properties, is limited. This guide synthesizes available information on closely related isomers and provides a theoretical framework for its properties and synthesis. The data for isomers should be used for comparative purposes only and not as a direct representation of this compound.
Introduction
This compound is a halogenated and methoxylated aniline derivative. Such compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential as versatile building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The unique substitution pattern of chloro, fluoro, and methoxy groups on the aniline ring can significantly influence the molecule's reactivity, selectivity, and biological activity. This guide aims to provide a comprehensive overview of the known and predicted properties of this compound, alongside potential synthetic routes and applications.
Physicochemical Properties
Identifiers and Molecular Structure
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₇ClFNO |
| Molecular Weight | 175.59 g/mol |
| Canonical SMILES | COC1=C(C(=C(C=C1)N)Cl)F |
| InChI Key | (Predicted) |
Comparative Physical Properties of Isomers
The following table summarizes the available physical properties of closely related isomers. This data can provide an estimate of the expected properties of this compound.
| Property | 4-Fluoro-3-methoxyaniline[1] | 4-Chloro-3-methoxyaniline[2] | 3-Fluoro-4-methoxyaniline[3][4] |
| CAS Number | 64465-53-8[1] | 13726-14-2[2] | 366-99-4[3][4] |
| Molecular Formula | C₇H₈FNO[1] | C₇H₈ClNO[2] | C₇H₈FNO[4] |
| Molecular Weight | 141.14 g/mol [1] | 157.60 g/mol [2] | 141.14 g/mol [4] |
| Melting Point | 62-66 °C[5] | 76.5-82.5 °C[2] | 80-84 °C[4] |
| Boiling Point | Not available | Not available | 135 °C at 18 mmHg[4] |
| Appearance | Solid | White to cream to brown crystals or powder[2] | White to gray to brown powder to crystal[4] |
Chemical Properties and Reactivity
Aniline and its derivatives are known for their nucleophilic character, primarily due to the lone pair of electrons on the nitrogen atom. The reactivity of the aromatic ring is also influenced by the activating effect of the amino group. In the case of this compound, the electronic effects of the substituents will dictate its reactivity in various chemical transformations.
-
Amino Group: The amino group can undergo reactions such as acylation, alkylation, diazotization, and salt formation.
-
Aromatic Ring: The ring is activated towards electrophilic substitution. The positions of substitution will be directed by the combined electronic and steric effects of the amino, chloro, fluoro, and methoxy groups.
-
Halogen and Methoxy Groups: These groups can potentially be displaced under certain reaction conditions, although they are generally stable.
Experimental Protocols
Due to the lack of specific literature on this compound, detailed experimental protocols for its synthesis and analysis are not available. However, a general synthetic strategy can be proposed based on established organic chemistry methodologies.
Hypothetical Synthesis of this compound
A plausible synthetic route could involve a multi-step process starting from a commercially available substituted benzene derivative. The following is a conceptual workflow.
Caption: Hypothetical synthesis workflow for this compound.
Methodology:
-
Methoxylation of a suitable precursor: A potential starting material could be a dinitro- or nitro-halo-benzene derivative. A nucleophilic aromatic substitution reaction with a methoxide source (e.g., sodium methoxide) could introduce the methoxy group. The regioselectivity of this step would be crucial.
-
Reduction of the Nitro Group: The nitro group of the resulting intermediate would then be reduced to an amino group. Common methods for this transformation include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or reduction with metals in acidic media (e.g., iron or tin in hydrochloric acid).
-
Purification: The final product would be purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation.
Characterization: The structure of the synthesized this compound would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anilines are valuable scaffolds in medicinal chemistry. The introduction of chlorine and fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[6]
While there is no specific information on the use of this compound in drug discovery, its structural motifs are present in various biologically active compounds. It could potentially serve as a key intermediate in the synthesis of novel therapeutic agents targeting a range of diseases.
The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Caption: General drug discovery workflow utilizing a novel chemical building block.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for its isomers, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Aniline derivatives are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.
Conclusion
This compound represents a potentially valuable, yet underexplored, chemical entity for synthetic and medicinal chemistry. While a comprehensive experimental profile of this compound is currently lacking in the public domain, this guide provides a foundational understanding based on the known properties of its isomers and general chemical principles. Further research is warranted to fully characterize its physical and chemical properties, develop efficient synthetic protocols, and explore its potential applications in drug discovery and materials science.
References
- 1. 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-methoxyaniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Cas 366-99-4,3-Fluoro-4-methoxyaniline | lookchem [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Fluoro-3-methoxyaniline 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. ossila.com [ossila.com]
Reactivity of the Amino Group in 4-Chloro-2-fluoro-3-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluoro-3-methoxyaniline is a substituted aniline that serves as a versatile building block in medicinal chemistry and materials science. The reactivity of its amino group is of paramount importance for its application in the synthesis of more complex molecules. This technical guide provides an in-depth analysis of the electronic factors governing the reactivity of the amino group in this specific molecule, along with generalized experimental protocols for its key transformations. The information presented herein is intended to provide a foundational understanding for researchers utilizing this compound in their synthetic endeavors.
Electronic Effects of Substituents on the Amino Group Reactivity
The reactivity of the amino group in this compound is modulated by the electronic properties of the chloro, fluoro, and methoxy substituents on the aromatic ring. These effects can be dissected into inductive and resonance effects, which collectively influence the electron density on the nitrogen atom and, consequently, its nucleophilicity and basicity.
Electron-donating groups increase the electron density on the benzene ring, making the arylamine more basic, while electron-withdrawing groups decrease the electron density, rendering the arylamine less basic.[1]
Analysis of Substituent Effects
-
Amino Group (-NH₂): The amino group itself is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through the resonance effect (+R). This increases the electron density at the ortho and para positions.
-
Methoxy Group (-OCH₃) at position 3: The methoxy group is a strong activating group. It exerts a -I (inductive) effect due to the high electronegativity of the oxygen atom, but its +R (resonance) effect, where the oxygen lone pairs delocalize into the ring, is dominant. Being in the meta position to the amino group, its resonance effect does not directly conjugate with the amino group but still increases the overall electron density of the ring.
-
Fluoro Group (-F) at position 2: The fluorine atom is highly electronegative and thus exerts a strong -I effect, withdrawing electron density from the ring and deactivating it. It also has a +R effect due to its lone pairs, but for halogens, the inductive effect is generally considered to be stronger than the resonance effect. Its position ortho to the amino group will significantly reduce the nucleophilicity and basicity of the nitrogen.
-
Chloro Group (-Cl) at position 4: Similar to fluorine, chlorine has a -I effect and a weaker +R effect. Located at the para position to the amino group, its electron-withdrawing inductive effect will decrease the electron density on the nitrogen atom through the aromatic system.
Predicted Reactivity
The combination of these substituents leads to a nuanced reactivity profile for the amino group:
-
Basicity: The presence of two electron-withdrawing halogens (fluoro and chloro) is expected to significantly decrease the basicity of the amino group compared to aniline. While the methoxy group is electron-donating, its effect is likely outweighed by the two deactivating halogens. Therefore, this compound is predicted to be a weaker base than aniline.
-
Nucleophilicity: The reduced electron density on the nitrogen atom also leads to lower nucleophilicity. This will affect the rates of reactions such as acylation and alkylation.
-
Electrophilic Aromatic Substitution: The amino group is a strong ortho, para-director. However, in this molecule, the positions ortho and para to the amino group are already substituted. The overall substitution pattern makes further electrophilic aromatic substitution on the ring challenging.
Quantitative Data Summary
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Amino Group Basicity | Hammett Constant (σp) of a similar substituent |
| -F | 2 (ortho) | -I (Strong) | +R (Weak) | Decreasing | +0.06 |
| -OCH₃ | 3 (meta) | -I (Weak) | +R (Strong) | Increasing | -0.27 |
| -Cl | 4 (para) | -I (Strong) | +R (Weak) | Decreasing | +0.23 |
Note: Hammett constants are position-dependent. The values provided are for the para position to illustrate the general electronic nature of the substituents and may not be directly applicable to the specific substitution pattern of the target molecule.
Key Reactions and Experimental Protocols
The amino group of this compound can undergo a variety of chemical transformations. The following sections provide detailed, generalized methodologies for some of the most common reactions.
Disclaimer: These are general protocols for anilines and may require optimization (e.g., reaction time, temperature, stoichiometry) for this compound due to its specific electronic and steric properties.
Acylation of the Amino Group
Acylation of the amino group is a common protection strategy or a means to introduce an amide functionality.[4][5]
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.
-
Addition of Acylating Agent: To the stirred solution, add 1.1 to 1.5 equivalents of the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise at 0 °C. If an acid chloride is used, a base such as triethylamine or pyridine (1.2-2.0 equivalents) should be added to scavenge the HCl byproduct.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the acylation of this compound.
N-Alkylation of the Amino Group
N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides.
Experimental Protocol (using an Alkyl Halide):
-
Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.5-2.0 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature between 50-100 °C and stir for 4-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: General workflow for the N-alkylation of this compound.
Diazotization and Sandmeyer Reaction
Diazotization of the primary amino group to form a diazonium salt, followed by a Sandmeyer reaction, is a powerful method to introduce a variety of substituents onto the aromatic ring, replacing the amino group.[6][7][8]
Experimental Protocol:
-
Diazotization:
-
Suspend this compound (1.0 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄, 2.5-3.0 equivalents) at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[9]
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (e.g., Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 equivalents) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable solvent like diethyl ether or dichloromethane.
-
Wash the organic layer, dry it, and purify by distillation or chromatography.
-
Caption: Logical relationship for the diazotization and subsequent Sandmeyer reaction.
Modern Synthetic Approaches
In addition to classical methods, modern cross-coupling reactions are highly relevant.
Buchwald-Hartwig Amination
While not a reaction of the amino group, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and a key method for synthesizing substituted anilines like the title compound from the corresponding aryl halide.[10][11] This reaction is noted for its broad substrate scope and functional group tolerance.[10]
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. afit.edu [afit.edu]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. scribd.com [scribd.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-2-fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various chemical derivatives starting from 4-chloro-2-fluoro-3-methoxyaniline. This versatile building block is particularly valuable in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and analogous reactions reported in the scientific literature.
Core Applications
This compound is a key intermediate in the synthesis of complex organic molecules, primarily in the pharmaceutical industry. Its distinct substitution pattern allows for regioselective reactions, making it a valuable scaffold for creating diverse libraries of compounds for drug discovery. The primary applications involve:
-
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the chloro and fluoro substituents, combined with the directing effects of the methoxy and amino groups, makes the aromatic ring susceptible to nucleophilic attack. This is commonly exploited to form diaryl ether or diarylamine linkages, which are prevalent in many kinase inhibitors.
-
Amide Bond Formation : The aniline functional group can readily participate in amide coupling reactions with various carboxylic acids, acyl chlorides, or sulfonyl chlorides to generate a wide range of substituted aniline derivatives.
-
Heterocycle Formation : The aniline moiety serves as a precursor for the construction of various heterocyclic ring systems, such as quinolines, quinazolines, and benzimidazoles, which are important pharmacophores.
Experimental Protocols
Protocol 1: Synthesis of N-(4-Chloro-2-fluoro-3-methoxyphenyl)acetamide (Amide Formation)
This protocol describes the acetylation of this compound, a common protecting group strategy and a fundamental step in multi-step syntheses.
Reaction Scheme:
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of aniline) in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (20 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (LCMS) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Synthesis of a Diaryl Ether via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the synthesis of a diaryl ether, a key structural motif in many kinase inhibitors, by reacting this compound with a substituted phenol. This reaction is analogous to the synthesis of the core of kinase inhibitors like Lenvatinib.
Reaction Scheme:
Materials:
-
This compound
-
A suitable substituted phenol (e.g., 4-aminophenol)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.2 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous DMSO or DMF (20 mL per gram of aniline).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 50-70% |
| Purity (LCMS) | >95% |
| Appearance | Varies with product |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Refer to the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. The reaction conditions may need to be optimized for specific substrates and scales. The expected yields and purities are estimates and may vary.
Application Notes and Protocols for 4-Chloro-2-fluoro-3-methoxyaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluoro-3-methoxyaniline is a substituted aniline that holds potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, offers multiple reaction sites and the ability to influence the electronic and steric properties of target molecules. While detailed, publicly available research on the specific applications of this compound is limited, its structural motifs are found in various bioactive molecules, suggesting its utility in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This document aims to provide a general overview of its potential applications and theoretical protocols based on the reactivity of analogous anilines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction planning, including solvent selection and purification strategies.
| Property | Value |
| Molecular Formula | C₇H₇ClFNO |
| Molecular Weight | 175.59 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane. |
Potential Applications in Organic Synthesis
Based on the functional groups present, this compound can be employed in a variety of organic transformations. The primary amino group is a key handle for derivatization, while the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, as well as cross-coupling reactions.
1. Synthesis of Heterocyclic Compounds:
The aniline moiety is a common precursor for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. Potential applications include the synthesis of:
-
Quinolines and Quinolones: Through reactions like the Combes or Conrad-Limpach synthesis, where the aniline is condensed with β-dicarbonyl compounds.
-
Quinazolines and Quinazolinones: By reacting with orthoesters and an amine source, or through multi-step sequences involving acylation and cyclization.
-
Benzimidazoles: Via condensation with carboxylic acids or their derivatives.
-
Pyridopyrimidines: In multi-component reactions or stepwise constructions.
2. N-Functionalization Reactions:
The amino group can be readily functionalized to introduce various substituents, leading to a diverse array of intermediates.
-
Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids to form amides. These amides can be key intermediates for more complex molecules or can themselves be bioactive.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common pharmacophore.
-
Alkylation: Introduction of alkyl groups on the nitrogen atom.
-
Diazotization: Conversion of the amino group to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents on the aromatic ring (e.g., -OH, -CN, -X via Sandmeyer reaction).
3. Cross-Coupling Reactions:
The chloro-substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Formation of new C-N bonds by reacting with amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Reaction: Formation of a new C-C bond with alkenes.
Experimental Protocols (Theoretical)
The following are generalized, theoretical protocols for key reactions involving this compound. These should be considered as starting points and will require optimization for specific substrates and desired products.
Protocol 1: General Procedure for N-Acylation
This protocol describes the formation of an amide by reacting this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the chloro-substituent with a boronic acid.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Synthesis Planning
The following diagram illustrates a logical workflow for utilizing this compound in a synthetic plan.
Caption: Synthetic pathways originating from this compound.
Experimental Workflow for a Typical Reaction
The diagram below outlines a standard experimental workflow from reaction setup to product characterization.
Caption: A standard workflow for organic synthesis and analysis.
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. The presence of multiple, distinct functional groups provides a platform for the generation of diverse and complex molecular architectures. The theoretical protocols and workflows provided herein offer a foundation for researchers to begin exploring the synthetic utility of this compound in their own research endeavors, particularly in the fields of medicinal chemistry and materials science. Further experimental validation is necessary to fully elucidate its reaction scope and potential applications.
Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis
Introduction
4-Chloro-2-fluoro-3-methoxyaniline is a highly functionalized aromatic amine that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a chloro, fluoro, and methoxy group, provides medicinal chemists with a versatile scaffold for the synthesis of complex drug molecules. The electron-withdrawing nature of the halogen substituents and the electron-donating methoxy group influence the reactivity of the aniline, making it a key intermediate in the development of targeted therapies, particularly in the realm of oncology. This document explores the application of this compound and its close structural analogs in the synthesis of potent kinase inhibitors, with a detailed focus on the multi-kinase inhibitor, Foretinib.
Application in the Synthesis of Foretinib (GSK1363089)
While direct synthesis pathways for marketed drugs commencing from this compound are not extensively documented in publicly available literature, its structural motif is central to the pharmacophore of the potent kinase inhibitor, Foretinib. The synthesis of Foretinib involves a key intermediate, 4-amino-2-fluoro-3-methoxyphenol, which is structurally analogous. In a plausible synthetic route, the chloro group of this compound would serve as a leaving group in a nucleophilic aromatic substitution reaction to form the diaryl ether linkage present in Foretinib.
Foretinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in cancer progression, most notably MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][2] By inhibiting these kinases, Foretinib can disrupt key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2]
Quantitative Data: Kinase Inhibition Profile of Foretinib
The following table summarizes the in vitro inhibitory activity of Foretinib against a panel of key kinases.
| Kinase Target | IC50 (nM) | Reference |
| c-Met | 0.4 | [1] |
| KDR (VEGFR2) | 0.9 | [1] |
| Ron | 3 | [1] |
| Flt-1 (VEGFR1) | 6.8 | [1] |
| Flt-4 (VEGFR3) | 2.8 | [1] |
| c-Kit | 4.6 | [3] |
| RET | 4 | [3] |
| AXL | 7 | [3] |
| TIE-2 | 14.3 | [3] |
| PDGFRβ | 234 | [3] |
| FGFR1 | 5294 | [3] |
| EGFR | >10000 | [1] |
Mechanism of Action and Signaling Pathway
Foretinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of multiple receptor tyrosine kinases.[1] This inhibition blocks the autophosphorylation and activation of these receptors, thereby interrupting downstream signaling cascades. The dual inhibition of MET and VEGFR2 is particularly significant. The MET signaling pathway is a key driver of tumor growth, invasion, and metastasis, while the VEGFR2 pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][4][5] By simultaneously blocking these pathways, Foretinib can effectively starve tumors and inhibit their spread.
Experimental Protocols
The following section details a representative experimental protocol for a key step in the synthesis of a Foretinib-like molecule, illustrating the use of a substituted aniline. This protocol describes a Buchwald-Hartwig amination, a common and versatile method for forming carbon-nitrogen bonds.
Synthesis of a Diaryl Ether Intermediate via Buchwald-Hartwig Amination
This protocol outlines the coupling of a substituted aniline with a quinoline core, a crucial step in the synthesis of many kinase inhibitors.
Materials:
-
4-Chloro-7-methoxyquinoline derivative
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction flask, add the 4-chloro-7-methoxyquinoline derivative (1.0 eq), this compound (1.2 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diaryl ether product.
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This compound and its close analogs are indispensable building blocks in the synthesis of targeted therapeutics, particularly multi-kinase inhibitors like Foretinib. The strategic placement of its functional groups allows for the construction of complex molecular architectures with high potency and selectivity against key oncogenic drivers. The provided data and protocols highlight the significance of this chemical entity in modern drug discovery and development, offering a valuable resource for researchers in the field of medicinal chemistry.
References
- 1. Dual Inhibition of MET and VEGF Signaling With Cabozantinib Blocks Tumor Invasiveness and Metastasis | Exelixis, Inc. [ir.exelixis.com]
- 2. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cabozantinib: MedlinePlus Drug Information [medlineplus.gov]
Application Notes and Protocols for 4-Chloro-2-fluoro-3-methoxyaniline and Structurally Related Building Blocks in Drug Discovery
Disclaimer: Direct applications and detailed experimental protocols for the specific building block, 4-Chloro-2-fluoro-3-methoxyaniline (CAS: 1323966-39-7), are not extensively documented in publicly available scientific literature. However, its structural analogues are widely utilized in the synthesis of pharmacologically active compounds. This document provides detailed application notes and protocols for these closely related and commercially available building blocks, offering valuable insights into the potential applications of this compound.
Overview of Substituted Fluoro-methoxyanilines in Medicinal Chemistry
Substituted anilines, particularly those bearing fluorine and methoxy groups, are privileged scaffolds in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can act as a hydrogen bond acceptor and influence molecular conformation. These features make them ideal starting materials for the synthesis of targeted therapies, including kinase inhibitors.
A related compound, 4-(chlorodifluoromethoxy)aniline, is utilized in the synthesis of 1,3,4-oxadiazole heterocyclic compounds which act as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), key mediators of angiogenesis in cancer.[1]
Application Note: 4-Fluoro-2-methoxyaniline as a Versatile Building Block
4-Fluoro-2-methoxyaniline is a versatile synthetic intermediate used in the preparation of various biologically active molecules.
Synthesis of 5-HT3 Receptor Antagonists
This building block is a key component in the synthesis of ortho-substituted phenylureas, which have shown potent antagonism at the 5-Hydroxytryptamine (5-HT3) receptor. These antagonists are primarily used to treat nausea and vomiting, particularly that induced by chemotherapy.
Synthesis of Botulinum Neurotoxin A (BoNT-A) Light Chain Inhibitors
4-Fluoro-2-methoxyaniline is also employed in the synthesis of hydroxamic acids and their prodrugs, which act as inhibitors of the Botulinum neurotoxin A light chain, a zinc metalloprotease. Inhibition of this enzyme is a therapeutic strategy against botulism.
Synthesis of Pyrimidine Derivatives
The aniline moiety of 4-Fluoro-2-methoxyaniline can be used in nucleophilic aromatic substitution reactions to construct substituted pyrimidine scaffolds. Many pyrimidine derivatives exhibit a wide range of biological activities, including kinase inhibition.
Experimental Protocol: Synthesis of a Pyrimidine Derivative using 4-Fluoro-2-methoxyaniline
This protocol describes the synthesis of a substituted pyrimidine derivative via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: Synthesis of a pyrimidine derivative.
Materials:
-
4-Fluoro-2-methoxyaniline (0.155 g, 1.10 mmol)
-
5,6-dimethyl-2-chloro-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine (0.241 g, 0.84 mmol)
-
Triethylamine (0.15 ml, 1.1 mmol)
-
Propylene glycol (2 ml)
-
Dichloromethane
-
Water
Procedure:
-
A reaction mixture of 4-fluoro-2-methoxy-aniline, 5,6-dimethyl-2-chloro-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine, and triethylamine in propylene glycol is heated to 140°C for 5 hours.[2]
-
The reaction mixture is then cooled to room temperature.
-
The mixture is diluted with dichloromethane (10 ml) and washed with water.
-
The organic layer is separated and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield the final pyrimidine derivative.[2]
Application Note: 4-Chloro-3-fluoroaniline in the Development of Anti-infective and Anticancer Agents
4-Chloro-3-fluoroaniline is another important building block, particularly in the synthesis of heterocyclic compounds with therapeutic potential.
Synthesis of Antimalarial Agents
This dihalogenated aniline is a key precursor for the synthesis of 2-anilino 4-amino substituted quinazolines, which have demonstrated potent antimalarial activity against Plasmodium falciparum.[3] The presence of both chloro and fluoro substituents has been shown to significantly improve the potency of these compounds.[3]
Synthesis of Anticancer Quinazolines
The quinazoline scaffold is a common feature in many approved kinase inhibitors. 4-Chloro-3-fluoroaniline can be utilized to introduce a substituted aniline moiety at the C4 position of the quinazoline ring, a critical interaction point for binding to the ATP pocket of many kinases.
Synthesis of Antiviral Piperidine Derivatives
The nucleophilic nature of the aniline allows for its incorporation into various heterocyclic systems, including piperidine derivatives, which have been investigated for their antiviral activities.[3]
Quantitative Data: Biological Activity of a 4-Chloro-3-fluoroaniline Derivative
The following table summarizes the biological activity of an antimalarial agent synthesized using 4-chloro-3-fluoroaniline.
| Compound Class | Target | Assay | Potency (EC50) | Reference |
| 2-Anilino 4-amino substituted quinazoline | Plasmodium falciparum | In vitro antiplasmodial activity | 27 nM | [3] |
Signaling Pathway: Targeting Angiogenesis with VEGFR Inhibitors
As previously mentioned, aniline derivatives are used to synthesize inhibitors of VEGFR, a key signaling pathway in angiogenesis.
References
Application Notes and Protocols for 4-Chloro-2-fluoro-3-methoxyaniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed insights into the utility of 4-Chloro-2-fluoro-3-methoxyaniline as a key building block in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy. The following sections detail its application in the synthesis of a novel triple angiokinase inhibitor, WXFL-152, and provide comprehensive experimental protocols.
Introduction
This compound is a substituted aniline derivative that serves as a valuable intermediate in medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, offers multiple points for chemical modification and allows for the fine-tuning of physicochemical and pharmacological properties of target compounds. The presence of the halogen atoms can enhance binding affinities to target proteins and improve metabolic stability, making it an attractive scaffold for drug design.
A significant application of a structurally related moiety is in the synthesis of potent kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutic agents. The "3-chloro-2-fluorophenoxy" motif, derivable from this compound, has been incorporated into novel triple angiokinase inhibitors, such as WXFL-152, which simultaneously target VEGFR2, FGFR1, and PDGFRβ.
Application in the Synthesis of Angiokinase Inhibitors
A key application of intermediates derived from this compound is in the synthesis of 4-anilinoquinoline and 4-anilinoquinazoline-based kinase inhibitors. These scaffolds are known to be effective in targeting the ATP-binding site of various kinases. The specific substitution pattern of this compound is crucial for achieving potent and selective inhibition of multiple angiokinases.
In the development of the triple angiokinase inhibitor WXFL-152, a compound featuring a 1-chloro-2-fluorobenzene group was identified as a lead candidate. This highlights the importance of this substitution pattern for achieving the desired pharmacological profile.
Key Reaction Mechanisms and Synthetic Pathways
The primary utility of this compound and its derivatives in the synthesis of kinase inhibitors involves nucleophilic aromatic substitution (SNA) reactions. The amino group of the aniline can be diazotized and converted to other functional groups, or it can participate in coupling reactions. More commonly, the corresponding phenol derivative is used in ether synthesis.
For instance, the synthesis of 4-(3-chloro-2-fluorophenoxy) containing compounds typically involves the reaction of a suitably functionalized quinoline or quinazoline core with a 3-chloro-2-fluorophenol derivative. The following diagram illustrates a generalized synthetic workflow for the preparation of such kinase inhibitors.
Caption: Generalized workflow for synthesizing kinase inhibitors.
Experimental Protocols
The following protocols are based on the synthesis of structurally related compounds and provide a framework for the utilization of this compound derivatives in the preparation of kinase inhibitors.
Protocol 1: Synthesis of a 4-(3-chloro-2-fluorophenoxy)quinoline Intermediate
This protocol outlines the key nucleophilic aromatic substitution reaction to form the core of the kinase inhibitor.
Materials:
-
3-Chloro-2-fluorophenol derivative
-
4-Chloro-7-methoxyquinoline-6-carboxamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 3-chloro-2-fluorophenol derivative (1.0 eq) in DMF, add 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(3-chloro-2-fluorophenoxy)quinoline intermediate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Chloro-2-fluorophenol deriv. | 4-Chloro-7-methoxyquinoline-6-carboxamide | DMF | K₂CO₃ | 90 | 12 | 75-85 |
Protocol 2: Further Functionalization to Yield the Final Kinase Inhibitor
This protocol describes a representative subsequent reaction to install a thiourea moiety, a common pharmacophore in kinase inhibitors.
Materials:
-
4-(4-amino-3-chloro-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide
-
Cyclopropyl isothiocyanate
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolve the 4-(4-amino-3-chloro-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Add cyclopropyl isothiocyanate (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product.
Quantitative Data:
| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-(4-amino-3-chloro-2-fluorophenoxy)... | Cyclopropyl isothiocyanate | DCM | TEA | RT | 4 | 80-90 |
Signaling Pathways and Logic
The synthesized kinase inhibitors, derived from this compound, are designed to target specific signaling pathways implicated in cancer progression, particularly those related to angiogenesis. The following diagram illustrates the intended inhibitory action on key receptor tyrosine kinases.
Application Notes and Protocols: 4-Chloro-2-fluoro-3-methoxyaniline as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Chloro-2-fluoro-3-methoxyaniline as a key intermediate in the synthesis of targeted pharmaceuticals, particularly kinase inhibitors. While direct synthesis examples for launched drugs using this specific intermediate are not widely documented in publicly available literature, its structural motifs are highly relevant to the synthesis of potent therapeutic agents. This document outlines a detailed, plausible application in the synthesis of an analog of Ceritinib, a known Anaplastic Lymphoma Kinase (ALK) inhibitor, and provides relevant experimental protocols and pathway information.
Introduction: The Role of Substituted Anilines in Kinase Inhibitor Synthesis
Substituted anilines are critical building blocks in the development of small molecule kinase inhibitors. The nature and position of substituents on the aniline ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the final drug substance. The unique combination of chloro, fluoro, and methoxy groups in this compound offers medicinal chemists a valuable scaffold to explore structure-activity relationships (SAR) in drug discovery programs. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the chloro and methoxy groups can be used to fine-tune electronic and steric properties.
Application Profile: Synthesis of a Ceritinib Analog
Ceritinib is a potent ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] Its synthesis typically involves the coupling of a substituted aniline with a pyrimidine core. This compound can be envisioned as a key starting material for the synthesis of a novel analog of Ceritinib. The proposed synthetic route would likely involve a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction.
Table 1: Quantitative Data for a Proposed Buchwald-Hartwig Amination
| Parameter | Typical Value | Reference Analog |
| Reaction Yield | 70-95% | Ceritinib Synthesis |
| Product Purity (crude) | >90% | Similar Aminations |
| Reaction Time | 2-12 hours | Buchwald-Hartwig Lit. |
| Reaction Temperature | 80-120 °C | Buchwald-Hartwig Lit. |
Experimental Protocols
3.1. Proposed Synthesis of a Ceritinib Analog via Buchwald-Hartwig Amination
This protocol describes a plausible method for the coupling of this compound with a suitable pyrimidine partner to form a key intermediate in the synthesis of a Ceritinib analog.
Materials:
-
This compound
-
2,5-dichloropyrimidin-4-yl)(2-(isopropylsulfonyl)phenyl)amine (Exemplary pyrimidine partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), (2,5-dichloropyrimidin-4-yl)(2-(isopropylsulfonyl)phenyl)amine (1.0 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Purge the flask with nitrogen gas for 10 minutes.
-
Add palladium(II) acetate (0.05 eq) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired coupled product.
3.2. General Protocol for Deprotection (if a protecting group is used)
In many multi-step syntheses, protecting groups are employed. A common subsequent step after the coupling reaction is deprotection. For instance, if a Boc-protected piperidine moiety were present on one of the reactants, the following deprotection protocol would be typical.
Materials:
-
Boc-protected intermediate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected intermediate in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: Proposed experimental workflow for the synthesis of a Ceritinib analog intermediate.
The therapeutic effect of Ceritinib is achieved by inhibiting the autophosphorylation of ALK and its downstream signaling pathways.[2][3] The EML4-ALK fusion protein is a common oncogenic driver in a subset of NSCLC.[4][5] This fusion leads to constitutive activation of the ALK tyrosine kinase, which in turn activates downstream signaling pathways like the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[6][7] Ceritinib acts as an ATP-competitive inhibitor at the kinase domain of ALK, blocking these downstream signals.[4][8]
Caption: Simplified ALK signaling pathway in NSCLC and the point of inhibition by Ceritinib.
References
- 1. Ceritinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Ceritinib? [synapse.patsnap.com]
Application Notes and Protocols for the Characterization of 4-Chloro-2-fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 4-Chloro-2-fluoro-3-methoxyaniline, a key intermediate in pharmaceutical synthesis. The following protocols are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for identity, purity, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying impurities. A reverse-phase method is typically employed for aniline derivatives.
Experimental Protocol
A standard HPLC method for substituted anilines can be adapted for this compound. The following protocol is a recommended starting point.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Purospher® STAR RP-18 endcapped, 5 µm, 250 x 4.6 mm)[1]
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Triethylamine[1]
-
Orthophosphoric acid[1]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a buffer of 2 mL triethylamine in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v).[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution Preparation: Dissolve the sample of this compound in the mobile phase to a concentration similar to the working standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Quantify impurities using the reference standard.
Data Presentation
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase (e.g., Purospher® STAR RP-18 endcapped) | [1] |
| Dimensions | 250 x 4.6 mm, 5 µm | [1] |
| Mobile Phase | Acetonitrile/Triethylamine Buffer (pH 3.0) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 220 nm | [1] |
| Temperature | 25 °C | [1] |
Experimental Workflow
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying trace impurities in the this compound sample.
Experimental Protocol
The following is a general GC-MS protocol that can be optimized for the specific compound and potential impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., SE-54 fused silica)[2]
-
Autosampler
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation
| Parameter | Value | Reference |
| Column | SE-54 Fused Silica Capillary | [2] |
| Injector Temp. | 250 °C | |
| Carrier Gas | Helium | |
| Oven Program | 50°C (2min), then 10°C/min to 280°C (5min) | |
| Ionization | Electron Ionization (EI), 70 eV | |
| Mass Range | m/z 40-450 |
Experimental Workflow
Caption: GC-MS workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction, and integration for ¹H NMR). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Expected Spectral Data (Predicted)
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity and Coupling |
| ¹H | 6.5 - 7.5 (Aromatic) | Doublets, Triplets due to H-H and H-F coupling |
| 4.5 - 5.5 (NH₂) | Broad singlet | |
| 3.8 - 4.0 (OCH₃) | Singlet | |
| ¹³C | 140 - 160 (C-F, C-O, C-N) | Doublets due to C-F coupling |
| 110 - 130 (Aromatic C-H, C-Cl) | Singlets and doublets | |
| 55 - 60 (OCH₃) | Singlet | |
| ¹⁹F | -110 to -140 | Multiplet due to F-H coupling |
Logical Relationship of NMR Data
Caption: Relationship between NMR data and molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.
Experimental Protocol
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
Procedure (ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction.
Expected Characteristic Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Aniline) | 3300 - 3500 | Two bands, characteristic of a primary amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks |
| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Multiple bands |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong absorptions |
| C-F Stretch | 1000 - 1400 | Strong absorption |
| C-Cl Stretch | 600 - 800 |
Experimental Workflow
Caption: FT-IR analysis workflow using ATR.
References
Application Notes: 4-Chloro-2-fluoro-3-methoxyaniline in the Synthesis of the Arylpicolinate Herbicide, Halauxifen-methyl
Introduction
4-Chloro-2-fluoro-3-methoxyaniline is a key starting material in the synthesis of the arylpicolinate herbicide, halauxifen-methyl. This synthetic auxin herbicide is effective for the post-emergent control of a wide range of broadleaf weeds in cereal crops.[1][2][3] The unique substitution pattern of the aniline derivative is crucial for the biological activity and selectivity of the final herbicidal product. These application notes provide a comprehensive overview of the synthesis of halauxifen-methyl from this compound, including detailed experimental protocols, quantitative data, and a summary of its mode of action.
Synthesis of Halauxifen-methyl
The synthesis of halauxifen-methyl from this compound involves a multi-step process. The initial step is the conversion of the aniline to the corresponding boronic acid, a key intermediate for the subsequent palladium-catalyzed cross-coupling reaction.
Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid
Step 2: Suzuki-Miyaura Coupling
The core of the synthesis is a Suzuki-Miyaura cross-coupling reaction. This reaction joins the 4-chloro-2-fluoro-3-methoxyphenylboronic acid with a functionalized pyridine ring, methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, to form the herbicidal backbone.[6]
Step 3: Deprotection
The final step involves the deacetylation of the coupled product to yield halauxifen-methyl.[6]
Mode of Action of Halauxifen-methyl
Halauxifen-methyl is classified as a synthetic auxin herbicide (HRAC Group O).[2][7] It mimics the natural plant hormone auxin, leading to the disruption of normal plant growth processes in susceptible broadleaf weeds.[1][3]
Key aspects of its mode of action include:
-
Binding to Auxin Receptors: Halauxifen-methyl, after being rapidly converted to its active acid form in the plant, binds to auxin receptors, primarily the F-box protein AFB5.[8]
-
Disruption of Gene Expression: This binding leads to the overstimulation of auxin-regulated genes, resulting in uncontrolled cell division and elongation.[1][7]
-
Physiological Effects: The disruption of normal growth processes manifests as epinasty (twisting of stems and leaves), abnormal tissue growth, and disruption of the phloem, which prevents the transport of sugars and ultimately leads to plant death.[2]
Quantitative Data
The efficacy of halauxifen-methyl has been demonstrated in numerous field trials. The following tables summarize key quantitative data related to its synthesis and herbicidal activity.
Table 1: Synthesis Yields for Halauxifen-methyl
| Reaction Step | Starting Materials | Product | Yield (%) | Reference |
| Borylation of 2-Chloro-6-fluoroanisole | 2-Chloro-6-fluoroanisole, n-BuLi, B(OMe)₃ | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 93 | [5] |
| Suzuki Coupling & Deprotection | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate | Halauxifen-methyl | 90 (overall for two steps) | [4] |
Table 2: Herbicidal Efficacy of Halauxifen-methyl
| Weed Species | Application Rate (g ae/ha) | Control (%) | Days After Treatment (DAT) | Reference |
| Giant Ragweed (Ambrosia trifida) | 5 | 73 | 21 | [9] |
| Giant Ragweed (Ambrosia trifida) (in mixture with 2,4-D) | 5 + 560 | 86-98 | 21 | [9] |
| Redroot Pigweed (Amaranthus retroflexus) | 5 | 62 | 21 | [9] |
| Redroot Pigweed (Amaranthus retroflexus) (in mixture with dicamba) | 5 + (rate not specified) | 89-98 | 21 | [9] |
| Glyphosate-Resistant (GR) Horseweed (Conyza canadensis) | (rate not specified) | 85-89 | (not specified) | [10] |
| Wheat (Grain Yield) | 10.20 (in mixture with florasulam) | 5810.12 kg/ha | Post-harvest | [11] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid from 2-Chloro-6-fluoroanisole [5]
-
To a reaction vessel containing 2-chloro-6-fluoroanisole, add an inert organic solvent such as dimethoxyethane (DME).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture for 1 hour at approximately -72 °C.
-
Add trimethyl borate (B(OMe)₃) dropwise, keeping the temperature below -67 °C.
-
After the addition is complete, stir the reaction for a specified period.
-
Quench the reaction with an aqueous solution of sodium hydroxide (NaOH) and allow it to warm to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with a suitable organic solvent (e.g., tert-butyl methyl ether) to remove impurities.
-
Acidify the aqueous layer with hydrochloric acid (HCl).
-
Extract the product into acetonitrile (MeCN).
-
Saturate the aqueous layer with sodium chloride (NaCl) to facilitate the separation of the acetonitrile layer.
-
Combine the organic layers, dry with a drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the solid 4-chloro-2-fluoro-3-methoxyphenylboronic acid.
Protocol 2: Synthesis of Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate (Halauxifen-methyl) [6]
-
Dissolve 4-chloro-2-fluoro-3-methoxyphenylboronic acid in methyl isobutyl ketone (MIBK).
-
To this solution, add methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., an aqueous solution of potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for a sufficient time to complete the Suzuki coupling reaction.
-
After cooling, separate the organic and aqueous phases.
-
To the organic phase containing the acetylated intermediate, add an acid (e.g., hydrochloric acid) to facilitate deacetylation.
-
Heat the mixture until the deacetylation is complete.
-
Cool the reaction mixture and neutralize it with a base.
-
Separate the organic phase, wash with water, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or chromatography to yield pure halauxifen-methyl.
Visualizations
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 5. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 7. canada.ca [canada.ca]
- 8. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. "Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Chloro-2-fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-fluoro-3-methoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols focus on the selective substitution of the chloro and fluoro groups, offering pathways to novel substituted aniline derivatives.
Introduction
This compound is a di-halogenated aromatic compound with activating (methoxy) and deactivating (amino) groups. Nucleophilic aromatic substitution (SNAr) is a crucial reaction for the functionalization of such aromatic rings. The reactivity of the halogen substituents in SNAr reactions is generally F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. This is attributed to the rate-determining step being the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen.
In the case of this compound, the fluorine atom at the 2-position is generally more susceptible to nucleophilic attack than the chlorine atom at the 4-position. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The presence of the amino and methoxy groups also plays a significant role in modulating the reactivity of the aromatic ring.
Regioselectivity of Substitution
The two primary sites for nucleophilic attack on this compound are the carbon atoms bonded to the fluorine and chlorine atoms. The following diagram illustrates the two possible reaction pathways.
Application Notes and Protocols: Diazotization Reactions of 4-Chloro-2-fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diazotization of 4-Chloro-2-fluoro-3-methoxyaniline, a versatile chemical intermediate. The protocols detailed below are intended to serve as a foundational guide for the synthesis of its corresponding diazonium salt and subsequent derivatization, which are valuable transformations in medicinal chemistry and materials science.
Introduction
This compound is a substituted aromatic amine whose structural features make it a valuable building block in organic synthesis. The presence of chloro, fluoro, and methoxy groups on the aniline ring offers a unique combination of electronic and steric properties that can be exploited for the development of novel pharmaceuticals and agrochemicals. The primary amino group is a key reactive site for diazotization, a process that converts it into a highly versatile diazonium salt.[1]
Diazonium salts are important intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto the aromatic ring.[1][2] The diazotization of an aromatic amine involves its reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[1] The resulting diazonium salt can then undergo various transformations, including Sandmeyer, Schiemann, and azo coupling reactions.
General Reaction Pathway
The diazotization of this compound proceeds through the reaction of the primary amine with a nitrosating agent, typically nitrous acid (HNO₂), under acidic conditions. The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄). The reaction is highly sensitive to temperature and is usually carried out at 0-5 °C to prevent the decomposition of the unstable diazonium salt.
The resulting 4-chloro-2-fluoro-3-methoxybenzenediazonium salt is a reactive intermediate that can be used immediately in subsequent reactions.
Caption: General workflow for the diazotization of this compound.
Experimental Protocols
While a specific, detailed protocol for this compound is not widely published, the following procedures are based on established methods for the diazotization of substituted anilines and can be adapted accordingly.
Protocol 1: In Situ Generation of 4-Chloro-2-fluoro-3-methoxybenzenediazonium Chloride
This protocol describes the formation of the diazonium chloride salt in an aqueous medium, which can be directly used for subsequent reactions like the Sandmeyer reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Prepare a solution of sodium nitrite (1.05 eq.) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline suspension, maintaining the temperature between 0 and 5 °C. The rate of addition should be controlled to prevent a rise in temperature and excessive foaming.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction.
-
The resulting pale-yellow solution of 4-chloro-2-fluoro-3-methoxybenzenediazonium chloride is now ready for use in subsequent reactions.
Protocol 2: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzenediazonium Tetrafluoroborate (Balz-Schiemann Reaction)
This protocol is suitable for the synthesis of the more stable tetrafluoroborate salt, which can often be isolated and is a key intermediate for the introduction of a fluorine atom onto the aromatic ring.
Materials:
-
This compound
-
Tetrafluoroboric Acid (HBF₄, 48-50% in water)
-
Sodium Nitrite (NaNO₂)
-
Acetone
-
Diethyl Ether
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq.) in a solution of tetrafluoroboric acid and deionized water in a flask cooled to 0 °C with an ice-water bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (1.0 eq.) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.
-
Stir the resulting mixture vigorously for 30-40 minutes at 0 °C. A precipitate of the diazonium tetrafluoroborate salt should form.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
To purify the product, dissolve the crude solid in a minimum amount of cold acetone and re-precipitate by adding ice-cold diethyl ether.
-
Filter the purified 4-chloro-2-fluoro-3-methoxybenzenediazonium tetrafluoroborate and dry it under vacuum. Caution: Diazonium salts, even the more stable tetrafluoroborates, can be explosive when dry and should be handled with extreme care.
Data Presentation
| Parameter | Protocol 1 (in situ) | Protocol 2 (isolated salt) |
| Starting Material | This compound | This compound |
| Diazotizing Agent | NaNO₂ / HCl | NaNO₂ / HBF₄ |
| Temperature (°C) | 0 - 5 | 0 |
| Reaction Time (min) | 30 | 30 - 40 |
| Expected Yield | Quantitative (in solution) | 70 - 85% (isolated) |
| Product Form | Aqueous Solution | Solid |
Applications of 4-Chloro-2-fluoro-3-methoxybenzenediazonium Salt
The diazonium salt derived from this compound is a versatile intermediate for various synthetic transformations.
Caption: Major applications of the 4-Chloro-2-fluoro-3-methoxybenzenediazonium salt.
-
Sandmeyer Reaction: This reaction allows for the introduction of chloro, bromo, or cyano groups by treating the diazonium salt with the corresponding copper(I) salt.[1] This is a crucial step in the synthesis of various pharmaceutical and agrochemical precursors.
-
Schiemann Reaction: The thermal decomposition of the isolated diazonium tetrafluoroborate salt provides a reliable method for the synthesis of the corresponding aryl fluoride. This is particularly important as fluorinated aromatic compounds often exhibit enhanced metabolic stability and binding affinity in biological systems.
-
Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. These azo dyes have applications in various industries, including textiles and printing.
-
Gomberg-Bachmann Reaction: This reaction enables the formation of biaryl compounds through the reaction of the diazonium salt with another aromatic compound. This is a valuable tool for constructing complex molecular scaffolds in drug discovery.
Safety Considerations
-
Diazotization reactions should always be carried out at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt.
-
Sodium nitrite is toxic and should be handled with appropriate personal protective equipment.
-
Aqueous solutions of diazonium salts are generally unstable and should be used immediately after preparation.
-
Solid diazonium salts, particularly the chloride and nitrate salts, are known to be explosive when dry and should be handled with extreme caution. The tetrafluoroborate salts are more stable but should still be treated with care.
-
All reactions should be conducted in a well-ventilated fume hood.
By following these guidelines and protocols, researchers can effectively utilize the diazotization of this compound to access a wide array of valuable chemical entities for various research and development applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-3-methoxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A practical approach involves a multi-step synthesis starting from a commercially available substituted aniline or nitrobenzene. A common strategy is to introduce the substituents sequentially, paying close attention to the directing effects of the existing groups to achieve the desired regiochemistry. One possible route starts with 2-fluoro-3-methoxyaniline, followed by protection of the amine, chlorination, and subsequent deprotection.
Q2: How can I control the regioselectivity during the chlorination step?
A2: Regioselectivity is a critical challenge in the synthesis of multi-substituted anilines.[1] To achieve chlorination at the desired position (para to the fluorine and meta to the methoxy group), it is often necessary to first protect the activating amino group, for instance, through acetylation. The choice of chlorinating agent and reaction conditions is also crucial. Reagents like N-Chlorosuccinimide (NCS) can be effective.[2] Utilizing directing groups and carefully controlling reaction temperature can significantly enhance regioselectivity.[3]
Q3: What are the most common byproducts in this synthesis?
A3: The formation of isomers is the most common issue. During electrophilic substitution steps like chlorination, other chlorinated isomers can be formed. For instance, chlorination might occur at other positions on the aromatic ring. Incomplete reactions can also leave starting materials that are difficult to separate from the product due to similar physical properties.
Q4: What are the recommended purification techniques for the final product?
A4: Purification of the final product, this compound, typically involves column chromatography on silica gel. The choice of eluent system is critical for separating the desired product from any remaining starting materials or isomeric byproducts. Recrystallization can also be an effective method for obtaining a high-purity solid product.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety protocols should be strictly followed. Many of the reagents used, such as chlorinating agents and strong acids or bases, are corrosive and toxic. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of Chlorination
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more chlorinating agent in small portions. |
| Decomposition of starting material or product | Perform the reaction at a lower temperature. Some aromatic compounds are sensitive to harsh chlorination conditions. |
| Suboptimal chlorinating agent | Experiment with different chlorinating agents. While N-Chlorosuccinimide (NCS) is common, sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst can also be effective for aromatic chlorination.[4] |
| Poor activation of the chlorinating agent | Some chlorination reactions are catalyzed by a Lewis acid or a protic acid. Ensure that the appropriate catalyst is used if required by the chosen method. |
Issue 2: Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| Incorrect directing effects of substituents | The order of substituent introduction is critical. Ensure that the directing effects of the existing groups favor substitution at the desired position. Protecting the amino group as an acetanilide can modify its directing effect and improve selectivity. |
| Harsh reaction conditions | High temperatures can lead to a loss of regioselectivity. Running the reaction at the lowest effective temperature can often improve the isomeric ratio. |
| Kinetic vs. Thermodynamic Control | The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. Altering the reaction time and temperature can favor the formation of the desired isomer. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar polarity of product and impurities | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. If isomers are the issue, specialized chromatography techniques like HPLC may be necessary. |
| Oily product that is difficult to handle | Try to form a salt of the aniline product (e.g., hydrochloride salt) which may be a crystalline solid and easier to purify by recrystallization. The free base can be regenerated afterward. |
| Product instability on silica gel | Some anilines can be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
A representative, multi-step experimental protocol for the synthesis of this compound is outlined below.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step 1: Acetylation of 2-Fluoro-3-methoxyaniline (Protection)
-
Dissolve 2-fluoro-3-methoxyaniline in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction by pouring it into cold water.
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Collect the precipitated solid by filtration, wash with water, and dry to yield N-(2-fluoro-3-methoxyphenyl)acetamide.
Step 2: Chlorination of N-(2-fluoro-3-methoxyphenyl)acetamide
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Dissolve the N-(2-fluoro-3-methoxyphenyl)acetamide in a suitable solvent like acetonitrile or acetic acid.
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Add N-Chlorosuccinimide (NCS) (1.05 equivalents) in portions to the solution at room temperature.
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Stir the reaction mixture for 12-24 hours, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.
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Once the reaction is complete, cool the mixture and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-chloro-2-fluoro-3-methoxyphenyl)acetamide.
Step 3: Hydrolysis of N-(4-chloro-2-fluoro-3-methoxyphenyl)acetamide (Deprotection)
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Suspend the crude N-(4-chloro-2-fluoro-3-methoxyphenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid.
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Heat the mixture to reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC.
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Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) until the solution is basic.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[5]
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Troubleshooting Logic Diagram
References
Technical Support Center: 4-Chloro-2-fluoro-3-methoxyaniline
Welcome to the technical support center for the purification of 4-Chloro-2-fluoro-3-methoxyaniline. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to assist you in obtaining a high-purity product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Product is discolored (e.g., brown, black, or reddish) | Oxidation of the aniline functional group due to exposure to air and/or light. | 1. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or toluene).2. If recrystallization is ineffective, consider column chromatography.3. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| PUR-002 | Low yield after recrystallization | 1. The chosen solvent is too good at room temperature, leading to product loss in the mother liquor.2. Too much solvent was used during the dissolution step.3. Premature crystallization occurred during hot filtration. | 1. Perform careful solvent screening to find a solvent in which the compound has high solubility when hot and low solubility when cold.2. Use the minimum amount of hot solvent required to dissolve the crude product.3. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| PUR-003 | Product remains an oil and does not crystallize | 1. Presence of significant impurities depressing the melting point.2. The solution is supersaturated. | 1. Attempt to purify a small sample by column chromatography to remove impurities and then try to crystallize the purified fraction.2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product. |
| PUR-004 | Multiple spots on TLC after purification | 1. Incomplete reaction, leaving starting material.2. Formation of side products during the synthesis.3. Co-elution of impurities during column chromatography. | 1. If the impurity is the nitro precursor, consider re-subjecting the material to the reduction conditions.2. Optimize the purification method. For column chromatography, try a different solvent system with a shallower gradient. For recrystallization, try a different solvent.3. Isomeric impurities may require careful optimization of chromatographic conditions or fractional crystallization. |
| PUR-005 | Tailing of the product spot on TLC or broad peaks in column chromatography | The basic aniline interacts strongly with the acidic silica gel. | 1. Add a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia) to the eluent.2. Use a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic). |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route. A frequent pathway is the reduction of a nitro precursor. In this case, you might find:
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Unreacted starting material: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.
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Isomeric impurities: Positional isomers that may have formed during the chlorination or nitration of the aromatic ring in earlier synthetic steps.
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Oxidation products: Anilines are prone to air oxidation, which can lead to colored impurities.
Q2: What is a good starting point for a recrystallization solvent system?
A2: For substituted anilines, a good starting point is often a mixed solvent system of an alcohol and water (e.g., ethanol/water or isopropanol/water). You can also try single solvents like toluene or heptane. It is crucial to perform small-scale solubility tests to determine the ideal solvent or solvent pair for your specific crude material.
Q3: My purified this compound is initially a white solid but turns yellow/brown over time. How can I prevent this?
A3: This discoloration is likely due to oxidation. To minimize this, store the purified solid under an inert atmosphere (nitrogen or argon) in a tightly sealed container. Protecting it from light by using an amber vial or storing it in the dark is also recommended. For long-term storage, refrigeration can slow down the oxidation process.
Q4: I am having trouble separating my product from a closely related isomer by column chromatography. What can I do?
A4: Separating isomers can be challenging. Here are a few suggestions:
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Optimize your mobile phase: Use a shallower solvent gradient to increase the separation between the spots.
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Try a different stationary phase: If you are using silica gel, consider trying alumina or a reverse-phase silica gel.
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Consider derivatization: In some cases, you can temporarily derivatize the aniline (e.g., as an acetamide), which may alter its chromatographic behavior, making separation easier. The protecting group can then be removed after separation.
Experimental Protocols
Recrystallization Protocol
This is a general guideline; the optimal solvent and temperatures should be determined experimentally.
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Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of your chosen solvent (e.g., isopropanol). If it dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If the solid dissolves when hot, allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a potentially suitable solvent.
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Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to just dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
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Stationary Phase and Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities. To prevent tailing, consider adding 0.5% triethylamine to your eluent system.
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Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is often preferred).
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Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a solvent in which it is highly soluble and that is a component of your eluent system. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
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Fraction Collection: Collect fractions in test tubes or other suitable containers.
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Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-fluoro-3-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective synthetic route starts from 2,4-dichloro-3-fluoronitrobenzene. This multi-step synthesis involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by the reduction of the nitro group to an amine.
Q2: What are the most critical steps in the synthesis that can affect yield and purity?
The two most critical steps are the regioselective methoxylation and the reduction of the nitro group. The methoxylation reaction can produce an undesired isomer, 2-chloro-3-fluoro-4-methoxynitrobenzene, which can be difficult to separate from the desired product. The reduction of the nitro group needs to be carried out to completion to avoid the presence of residual nitro-intermediates in the final product.
Q3: What are the expected common impurities in the final product?
Common impurities can include:
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Isomeric Impurities: 2-Chloro-3-fluoro-4-methoxyaniline is a common isomeric impurity arising from the non-selective methoxylation step.
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Starting Materials: Unreacted 4-chloro-2-fluoro-3-methoxynitrobenzene.
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Intermediates: Incomplete reduction can lead to the presence of nitroso or hydroxylamine intermediates.
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Over-chlorinated or under-chlorinated species: Depending on the purity of the starting materials.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the progress of the reaction and quantifying the purity of the final product and its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying volatile impurities, especially isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of 4-Chloro-2-fluoro-3-methoxynitrobenzene in the Methoxylation Step
Possible Causes:
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Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.
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Poor Regioselectivity: Formation of a significant amount of the undesired isomer, 2-chloro-3-fluoro-4-methoxynitrobenzene.
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Decomposition of Starting Material: The reaction conditions may be too harsh, leading to the degradation of the starting material or product.
Troubleshooting Steps:
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Optimize Reaction Conditions:
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Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and selectivity.
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Reaction Time: Monitor the reaction progress by HPLC at regular intervals to determine the point of maximum conversion.
-
-
Improve Regioselectivity:
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Base: The choice of base can influence the regioselectivity. Consider screening different bases such as sodium methoxide, potassium carbonate, or sodium hydroxide.
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Solvent: The polarity of the solvent can affect the selectivity. Protic solvents like methanol or aprotic polar solvents like DMF or DMSO can be tested.
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-
Purification:
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If a significant amount of the undesired isomer is formed, careful purification by column chromatography or recrystallization may be necessary.
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Issue 2: Incomplete Reduction of the Nitro Group
Possible Causes:
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Inactive Catalyst: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may have lost its activity.
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Insufficient Reducing Agent: The amount of reducing agent (e.g., hydrogen gas, hydrazine) may not be sufficient for complete conversion.
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Presence of Catalyst Poisons: Impurities in the starting material or solvent can poison the catalyst.
Troubleshooting Steps:
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Catalyst Management:
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Use a fresh batch of catalyst.
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Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.
-
-
Reaction Conditions:
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Hydrogen Pressure: For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level.
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Temperature: The reaction may require gentle heating to go to completion.
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Reaction Time: Extend the reaction time and monitor by HPLC until the starting material is no longer detected.
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Purity of Starting Material:
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Ensure the 4-chloro-2-fluoro-3-methoxynitrobenzene is of high purity before the reduction step.
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Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Potential Origin | Recommended Analytical Technique |
| 2-Chloro-3-fluoro-4-methoxyaniline | Isomer | Methoxylation Step | HPLC, GC-MS |
| 4-Chloro-2-fluoro-3-methoxynitrobenzene | Unreacted Starting Material | Incomplete Reduction | HPLC |
| 4-Chloro-2-fluoro-3-methoxynitrosobenzene | Intermediate | Incomplete Reduction | HPLC, LC-MS |
| N-(4-Chloro-2-fluoro-3-methoxyphenyl)hydroxylamine | Intermediate | Incomplete Reduction | HPLC, LC-MS |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxynitrobenzene and 2-Chloro-3-fluoro-4-methoxynitrobenzene
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In a suitable reaction vessel, dissolve 2,4-dichloro-3-fluoronitrobenzene in methanol.
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Slowly add a solution of sodium methoxide in methanol to the reaction mixture at a controlled temperature (e.g., 40-50 °C).
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Monitor the reaction by HPLC until the starting material is consumed (typically 2-4 hours).
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Neutralize the reaction mixture with an acid (e.g., hydrochloric acid in methanol) to a pH of approximately 7.
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Filter the mixture to remove any precipitated salts.
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The filtrate containing a mixture of the two isomers can be used directly in the next step or purified by column chromatography if a higher purity of the desired isomer is required.
Step 2: Synthesis of this compound
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Charge a hydrogenation reactor with the mixture of nitro-isomers from the previous step, a suitable solvent (e.g., methanol or ethanol), and a catalyst (e.g., Raney Nickel or 5% Pd/C).
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Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-15 bar).
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Heat the reaction mixture to a controlled temperature (e.g., 40-50 °C).
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Monitor the hydrogen uptake and the reaction progress by HPLC. The reaction is typically complete when hydrogen is no longer consumed.
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After the reaction is complete, cool the reactor, vent the hydrogen, and purge with an inert gas like nitrogen.
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Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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The crude product can be further purified by distillation or recrystallization.
Mandatory Visualization
Caption: Proposed synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-2-fluoro-3-methoxyaniline and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired this compound Product
| Potential Cause | Recommended Solution |
| Incomplete Chlorination: The electrophilic chlorination of the 2-fluoro-3-methoxyaniline precursor may be inefficient. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. A slight increase in temperature may improve the reaction rate, but be cautious of increased side product formation. - Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and effective reagent. Ensure its purity and use a slight excess (1.05-1.1 equivalents) to drive the reaction to completion. - Solvent Effects: Acetonitrile or chlorinated solvents like dichloromethane are suitable for this reaction. Ensure the solvent is anhydrous. |
| Incomplete Reduction of the Nitro Group: The reduction of the 4-chloro-2-fluoro-3-nitrobenzene precursor may not have gone to completion. | - Choice of Reducing Agent: Stannous chloride (SnCl2) in an acidic medium (e.g., HCl in ethanol) is an effective method.[1] Catalytic hydrogenation (e.g., H2/Pd-C) is another option, but care must be taken to avoid dechlorination.[2] - Reaction Monitoring: Use TLC or HPLC to confirm the complete consumption of the starting nitro compound before workup. |
| Product Loss During Workup and Purification: The product may be lost during extraction, washing, or chromatography. | - pH Adjustment: During aqueous workup, ensure the pH is appropriately adjusted to keep the aniline in the organic phase (basic conditions) or aqueous phase as its salt (acidic conditions) for efficient separation from non-basic impurities. - Purification Method: Column chromatography on silica gel is a standard method for purification. Use a well-chosen solvent system (e.g., hexanes/ethyl acetate gradient) to achieve good separation. |
Problem 2: Presence of Isomeric Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Formation of Regioisomers during Chlorination: The directing effects of the fluoro and methoxy groups can lead to the formation of other monochloro isomers, such as 6-chloro-2-fluoro-3-methoxyaniline. | - Control of Reaction Temperature: Lowering the reaction temperature during chlorination can enhance regioselectivity. - Purification: Careful column chromatography is often required to separate regioisomers. HPLC can be used to analyze the isomeric purity.[3][4] Phenyl-based HPLC columns can offer good selectivity for positional isomers.[5] |
| Formation of Dichlorinated Byproducts: Over-chlorination can lead to the formation of dichlorinated aniline derivatives. | - Stoichiometry Control: Use no more than 1.05-1.1 equivalents of the chlorinating agent (e.g., NCS). Adding the chlorinating agent portion-wise can also help to control the reaction. - Purification: Dichlorinated products are generally less polar than the desired monochloro product and can often be separated by column chromatography. |
Problem 3: Presence of Colored Impurities (Red/Brown/Black)
| Potential Cause | Recommended Solution |
| Formation of Azoxy and Azo Compounds: During the reduction of the nitro group, incomplete reduction and subsequent condensation reactions can form colored azoxy and azo byproducts.[1] | - Efficient Reduction Conditions: Ensure the reduction is carried out to completion. Using a sufficient excess of the reducing agent (e.g., SnCl2) can help minimize the formation of these byproducts. - Purification: These colored impurities can often be removed by column chromatography or by treating a solution of the product with activated carbon. |
| Oxidation of the Aniline Product: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. | - Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common synthetic pathway involves a two-step process:
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Electrophilic Chlorination: Chlorination of 2-fluoro-3-methoxyaniline using a chlorinating agent like N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 4-position.
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Nitro Group Reduction: Alternatively, the synthesis can start with the reduction of a 4-chloro-2-fluoro-3-nitrobenzene precursor using a reducing agent such as stannous chloride (SnCl2) or through catalytic hydrogenation.[1]
Q2: How can I monitor the progress of the chlorination and reduction reactions?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods.
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TLC: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Visualize the spots under UV light.
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HPLC: Reversed-phase HPLC with a C18 or a phenyl column can provide quantitative information on the reaction progress and the purity of the product.[3][4][5]
Q3: What are the expected major isomeric byproducts during the chlorination of 2-fluoro-3-methoxyaniline?
The amino group is a strong ortho, para-director, while the methoxy and fluoro groups are also ortho, para-directors. The primary positions for electrophilic attack are ortho and para to the strongly activating amino group. Given the substitution pattern, the main regioisomeric byproduct is likely to be 6-Chloro-2-fluoro-3-methoxyaniline . Dichlorinated products can also form if an excess of the chlorinating agent is used.
Q4: How can I remove tin residues after a SnCl2 reduction?
After a SnCl2 reduction, tin salts can be removed by a basic workup. After the reaction is complete, the mixture is typically basified with a solution of sodium hydroxide or potassium carbonate. This precipitates the tin salts as tin hydroxides, which can then be removed by filtration. A thorough extraction of the product into an organic solvent will also help to leave the inorganic tin salts in the aqueous phase.
Experimental Protocols
Protocol 1: Chlorination of 2-fluoro-3-methoxyaniline
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Dissolve 2-fluoro-3-methoxyaniline (1 equivalent) in anhydrous acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
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Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.
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Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).
Protocol 2: Reduction of 4-chloro-2-fluoro-3-nitrobenzene with SnCl2
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To a solution of 4-chloro-2-fluoro-3-nitrobenzene (1 equivalent) in ethanol, add stannous chloride dihydrate (3-4 equivalents).[1]
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Add concentrated hydrochloric acid and heat the mixture to reflux.
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Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.
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Cool the reaction mixture to room temperature and carefully basify with a concentrated aqueous solution of sodium hydroxide until the pH is > 10.
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Filter the resulting suspension to remove the tin salts.
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Extract the filtrate with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during chlorination.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Improving the regioselectivity of reactions with 4-Chloro-2-fluoro-3-methoxyaniline
Welcome to the technical support center for 4-Chloro-2-fluoro-3-methoxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of their reactions with this versatile substituted aniline.
Understanding Regioselectivity with this compound
The regiochemical outcome of reactions involving this compound is governed by the interplay of the electronic and steric effects of its four substituents. The amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. Conversely, the chloro (-Cl) and fluoro (-F) groups are deactivating, ortho-, para-directing groups due to their inductive electron-withdrawing nature, although they possess lone pairs that can participate in resonance.
The positions on the aromatic ring are numbered as follows:
Numbering of the aromatic ring in this compound.
The primary sites for electrophilic aromatic substitution are the C5 and C6 positions, which are ortho and para to the activating amino and methoxy groups. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH2 | C1 | Activating (+M > -I) | Ortho, Para |
| -F | C2 | Deactivating (-I > +M) | Ortho, Para |
| -OCH3 | C3 | Activating (+M > -I) | Ortho, Para |
| -Cl | C4 | Deactivating (-I > +M) | Ortho, Para |
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Q: My electrophilic substitution reaction on this compound is yielding a mixture of C5 and C6 substituted products. How can I improve the selectivity?
A: Achieving high regioselectivity between the C5 and C6 positions can be challenging due to the competing directing effects of the substituents. Here are several strategies to enhance selectivity:
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Steric Hindrance: The fluorine atom at C2 and the methoxy group at C3 can sterically hinder attack at the C6 position. To favor substitution at the less hindered C5 position, consider using a bulkier electrophile.
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Protecting the Amino Group: The strong activating and directing effect of the amino group can be modulated by converting it to a less activating amide (e.g., by acetylation).[1] This also introduces a bulky group at C1, further sterically hindering the C6 position and favoring substitution at C5.
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Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. Solvent choice can also play a role; polar aprotic solvents may favor different isomeric ratios compared to nonpolar solvents.
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Catalyst Choice: For certain reactions like halogenation, specific catalysts can direct the substitution. For instance, organocatalysts have been developed for highly ortho-selective chlorination of anilines.[2]
Workflow for Improving Regioselectivity in Electrophilic Aromatic Substitution:
Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Yield or No Reaction in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q: I am attempting a Suzuki or Buchwald-Hartwig coupling at the C4-Cl position, but I am observing low yields or recovery of starting material. What could be the issue?
A: The C4-Cl bond in this compound can be challenging to activate for cross-coupling reactions due to the electron-rich nature of the aniline ring.
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Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. For electron-rich aryl chlorides, highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos) are often necessary to promote the oxidative addition step.[3][4]
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Base Selection: The choice of base is critical. Stronger bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required for the amination of aryl chlorides.[5] For Suzuki couplings, potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are commonly used.
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Solvent and Temperature: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are typically used. Higher reaction temperatures may be necessary to drive the reaction to completion.
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Substrate Purity: Ensure your this compound and coupling partner are pure, as impurities can poison the catalyst.
Troubleshooting Suzuki and Buchwald-Hartwig Reactions:
| Problem | Possible Cause | Suggested Solution |
| No Reaction | Catalyst inactivity | Use a more active catalyst system (e.g., Pd2(dba)3 with a Buchwald ligand). |
| Low reaction temperature | Increase the reaction temperature. | |
| Low Yield | Inefficient oxidative addition | Switch to a more electron-rich ligand. |
| Inappropriate base | Screen different bases (e.g., KOtBu, Cs2CO3, K3PO4). | |
| Side Reactions | Homocoupling of boronic acid | Ensure rigorous degassing of the reaction mixture.[6] |
| Protodeboronation | Use anhydrous conditions and a suitable base. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for electrophilic attack on this compound?
A1: The most likely positions for electrophilic attack are C5 and C6. The amino and methoxy groups are strong activating groups that direct ortho and para. The C6 position is ortho to the amino group and meta to the methoxy group, while the C5 position is para to the amino group and ortho to the methoxy group. Both positions are activated. However, the C6 position is more sterically hindered by the adjacent fluorine and methoxy groups, so substitution at C5 is often favored, especially with bulky electrophiles.
Logical Relationship of Directing Effects:
Factors influencing electrophilic substitution.
Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule?
A2: Nucleophilic aromatic substitution is generally difficult on this molecule. For an SNAr reaction to occur, the aromatic ring needs to be activated by strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. In this compound, the ring is substituted with electron-donating groups, making it electron-rich and thus disfavoring nucleophilic attack. Metal-catalyzed cross-coupling reactions are the preferred method for functionalizing the C-Cl or C-F bonds.
Q3: How can I selectively functionalize the amino group without affecting the aromatic ring?
A3: The amino group is a good nucleophile and can be selectively acylated, alkylated, or sulfonated under appropriate conditions. To avoid competing reactions on the aromatic ring, it is best to use conditions that do not involve strong electrophiles that could lead to electrophilic aromatic substitution. For example, acylation can be carried out with an acyl chloride or anhydride in the presence of a non-acidic base like pyridine.
Experimental Protocols
Protocol 1: Regioselective Bromination at C5 (via N-acetylation)
This protocol is adapted from general procedures for the halogenation of anilines.[7]
Step 1: Acetylation of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain N-(4-chloro-2-fluoro-3-methoxyphenyl)acetamide.
Step 2: Bromination of N-(4-chloro-2-fluoro-3-methoxyphenyl)acetamide
-
Dissolve the acetamide from Step 1 in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to yield N-(5-bromo-4-chloro-2-fluoro-3-methoxyphenyl)acetamide.
Step 3: Deprotection
-
Dissolve the brominated acetamide in a mixture of methanol and water.
-
Add a strong acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product to obtain 5-Bromo-4-chloro-2-fluoro-3-methoxyaniline.
Protocol 2: Buchwald-Hartwig Amination at the C4-Cl Position
This is a general protocol and may require optimization for specific substrates.[3][5][8]
-
To an oven-dried Schlenk tube, add Pd2(dba)3 (1-2 mol%), a suitable Buchwald ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination:
Buchwald-Hartwig amination workflow.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. BJOC - Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides [beilstein-journals.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Stability and degradation of 4-Chloro-2-fluoro-3-methoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Chloro-2-fluoro-3-methoxyaniline.
Troubleshooting Guides
This section addresses common issues encountered during the handling and experimentation of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., turning brown) | Oxidation or exposure to light. Aniline compounds are susceptible to air oxidation, which can be accelerated by light. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or storing it in a dark place.[1] |
| Inconsistent analytical results (e.g., varying purity) | Degradation of the compound due to improper storage or handling. Contamination from incompatible materials. | Ensure the compound is stored under recommended conditions (cool, dark, and under inert gas).[1] Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3] Use clean, dry glassware and equipment. |
| Poor solubility in a specific solvent | The compound may have limited solubility in the chosen solvent. | Refer to solubility information if available. Test solubility in a small scale with a range of common laboratory solvents. For analytical purposes, consider solvents like acetonitrile or methanol. |
| Unexpected peaks in chromatogram during analysis | Presence of degradation products or impurities from synthesis. | Perform a forced degradation study to identify potential degradation products and their retention times. Use a high-purity standard for comparison. Employ a stability-indicating analytical method. |
| Reaction failure or low yield | Degradation of the starting material. Incompatibility with reaction conditions or reagents. | Verify the purity of the this compound before starting the reaction. Ensure reaction conditions are compatible with the stability of the aniline functional group (e.g., avoid strong oxidizing conditions unless intended). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, storing under an inert gas atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.[1] Some suppliers recommend storage at 2-8°C and protected from light.[4]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively published, based on the functional groups present, the following degradation pathways are plausible under forced degradation conditions:
-
Oxidation: The aniline group is susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. This is often the cause of discoloration upon exposure to air.
-
Hydrolysis: Under acidic or basic conditions, particularly at elevated temperatures, the methoxy group could potentially undergo hydrolysis to a hydroxyl group.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, including oxidation and potential dehalogenation.
Q4: How can I monitor the stability of this compound in my formulation?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. The method should be validated to separate the parent compound from its potential degradation products. Forced degradation studies are essential for developing and validating such a method.[5][6]
Q5: What are the typical conditions for a forced degradation study of this compound?
A5: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing to identify potential degradation products.[5][7] Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration (e.g., 30 minutes to several hours).[8]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.[8]
-
Oxidation: 3-30% Hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound at a temperature below its melting point (e.g., 60-80°C).
-
Photostability: Exposing the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[7]
The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method is capable of detecting and separating the degradation products.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute the samples with the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined from the UV spectrum).
-
Injection Volume: 10 µL.
Method Development Strategy:
-
Analyze the unstressed sample to determine the retention time of the parent compound.
-
Inject the mixed solution of all stressed samples to observe the degradation peaks.
-
Optimize the mobile phase gradient to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
The PDA detector can be used to check for peak purity of the parent compound in the presence of its degradants.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
References
- 1. 4-Fluoro-3-methoxyaniline 64465-53-8 | TCI EUROPE N.V. [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Fluoro-3-methoxyaniline CAS#: 64465-53-8 [m.chemicalbook.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. jetir.org [jetir.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijrpp.com [ijrpp.com]
Technical Support Center: Overcoming Low Reactivity of 4-Chloro-2-fluoro-3-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-3-methoxyaniline. The content is designed to address common issues related to its low reactivity in various chemical transformations.
Understanding the Low Reactivity of this compound
The diminished reactivity of this compound stems from the electronic properties of its substituents. The aromatic ring is influenced by a combination of inductive and resonance effects:
-
Amino Group (-NH₂): A strong activating group that donates electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions.[1][2]
-
Methoxy Group (-OCH₃): An activating group that also donates electron density via resonance.
-
Fluoro (-F) and Chloro (-Cl) Groups: Both are deactivating groups that withdraw electron density from the ring through a strong inductive effect.[3]
The cumulative electron-withdrawing effect of the ortho-fluoro and para-chloro substituents significantly reduces the electron density of the aromatic ring and the nucleophilicity of the aniline nitrogen. This deactivation makes common reactions like cross-coupling and nucleophilic aromatic substitution challenging.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
Answer: The low reactivity of the C-Cl bond, coupled with the overall electron-deficient nature of the ring, makes standard Suzuki-Miyaura conditions ineffective. The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.
Troubleshooting:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Employing more electron-rich and sterically hindered phosphine ligands can enhance catalyst activity.[4] Consider using advanced catalyst systems known to be effective for unreactive aryl chlorides.
-
Base and Solvent Choice: The choice of base and solvent is critical. Stronger bases may be required, but care must be taken to avoid side reactions. Aprotic polar solvents are generally preferred.
-
Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier.
Illustrative Data for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Chlorides (Analogous Systems)
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloroaniline | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Chloro-3-nitroaniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 78 |
| 2-Fluoro-4-chloroanisole | NiCl₂(dppp) (5) | dppp (5) | K₃PO₄ | DMA | 120 | 24 | 65 |
Note: This data is representative of similar challenging substrates and should be used as a starting point for optimization.
FAQ 2: I am observing significant hydrodehalogenation in my cross-coupling reaction. How can I minimize this side product?
Answer: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction with electron-deficient aryl halides, especially under harsh reaction conditions or with certain catalyst systems.
Troubleshooting:
-
Ligand Choice: Use bulky, electron-rich ligands that promote reductive elimination over competing side reactions.
-
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or excessively high temperatures.
-
Moisture Control: Ensure anhydrous conditions, as water can be a proton source for hydrodehalogenation.
FAQ 3: Can I use this compound in a Buchwald-Hartwig amination?
Answer: Yes, but as with Suzuki-Miyaura coupling, standard conditions are unlikely to be effective. The Buchwald-Hartwig amination of electron-deficient aryl chlorides requires specialized ligand systems.
Troubleshooting:
-
Catalyst System: Employ palladium precatalysts with bulky biarylphosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands, which are designed for challenging C-N bond formations.
-
Base Selection: Strong, non-nucleophilic bases like LHMDS or NaOtBu are typically used. The choice of base can be critical and may require screening.
Illustrative Data for Buchwald-Hartwig Amination of Electron-Deficient Aryl Chlorides (Analogous Systems)
| Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-fluoroaniline | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 16 | 92 |
| 2,4-Dichloronitrobenzene | Aniline | [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
Note: This data is for illustrative purposes with similar substrates and optimization will be required.
FAQ 4: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for this molecule?
Answer: Yes, SNAr can be a viable alternative, particularly for reactions with strong nucleophiles. The electron-withdrawing fluoro and chloro groups activate the ring towards nucleophilic attack, especially at the positions ortho and para to them.
Troubleshooting:
-
Nucleophile Choice: Strong nucleophiles such as alkoxides, thiolates, or secondary amines are more likely to react.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the cation and accelerate the reaction.
-
Temperature: Heating is often required to drive the reaction to completion.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv) and the degassed solvent (e.g., toluene, 1,4-dioxane).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, add a palladium precatalyst (e.g., Pd(OAc)₂, 1-4 mol%), a bulky biarylphosphine ligand (e.g., RuPhos, 2-8 mol%), and the base (e.g., NaOtBu, LHMDS, 1.2-1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox and add this compound (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), and anhydrous, degassed solvent (e.g., toluene, THF).
-
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Mg₂SO₄.
-
Purification: After filtration and solvent evaporation, purify the product by flash chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv) and a polar aprotic solvent (e.g., DMSO, DMF).
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, piperidine, 1.5-2.0 equiv) to the solution. If the nucleophile is an amine, a base (e.g., K₂CO₃, 2-3 equiv) may be required.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Workup: Cool the reaction, pour it into water, and extract with an appropriate organic solvent. Wash the organic layer multiple times with water to remove the high-boiling point solvent, followed by a brine wash.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography or recrystallization.
Visualizing Workflows and Pathways
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig reaction: An overview | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Chloro-2-fluoro-3-methoxyaniline. It includes a proposed synthetic route, detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory-scale synthesis and scale-up operations.
Proposed Synthetic Route
A plausible and scalable synthetic route for this compound involves a three-step process starting from the commercially available 2-fluoro-3-methoxyaniline. This method utilizes a protection-chlorination-deprotection strategy to ensure regioselectivity and high purity of the final product. The amino group of the starting material is first protected by acetylation. The resulting acetanilide is then chlorinated, followed by the deprotection of the acetyl group to yield the desired this compound.
Experimental Protocols
Step 1: Acetylation of 2-fluoro-3-methoxyaniline
This procedure protects the amino group to prevent side reactions during the subsequent chlorination step.[1][2][3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-fluoro-3-methoxyaniline | 141.14 | 10.0 g | 0.0708 |
| Acetic Anhydride | 102.09 | 7.9 mL (8.6 g) | 0.0842 |
| Pyridine | 79.10 | 6.8 mL (7.0 g) | 0.0885 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1M Hydrochloric Acid | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
Dissolve 2-fluoro-3-methoxyaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-fluoro-3-methoxyphenyl)acetamide.
Step 2: Chlorination of N-(2-fluoro-3-methoxyphenyl)acetamide
This step introduces the chlorine atom at the desired position on the aromatic ring.[4][5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-fluoro-3-methoxyphenyl)acetamide | 183.18 | 10.0 g | 0.0546 |
| N-Chlorosuccinimide (NCS) | 133.53 | 7.3 g | 0.0546 |
| Acetonitrile | 41.05 | 100 mL | - |
| Sodium Sulfite | 126.04 | - | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Water | 18.02 | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
Dissolve N-(2-fluoro-3-methoxyphenyl)acetamide in acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into a solution of sodium sulfite in water to quench excess NCS.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude N-(4-chloro-2-fluoro-3-methoxyphenyl)acetamide.
Step 3: Deprotection of N-(4-chloro-2-fluoro-3-methoxyphenyl)acetamide
This final step removes the acetyl protecting group to yield the target aniline.[6][7][8]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-chloro-2-fluoro-3-methoxyphenyl)acetamide | 217.62 | 10.0 g | 0.0460 |
| Hydrochloric Acid (concentrated) | 36.46 | 20 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Sodium Hydroxide (50% aq. soln.) | 40.00 | - | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
Suspend N-(4-chloro-2-fluoro-3-methoxyphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a 50% aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Step 1: Incomplete Acetylation | Insufficient amount of acetylating agent or base. | Add a slight excess of acetic anhydride and pyridine. Ensure the reaction is stirred efficiently. |
| Low reaction temperature. | Allow the reaction to proceed at room temperature for a longer duration. | |
| Step 1: Formation of Di-acetylated Product | Excess acetylating agent and prolonged reaction time. | Use a stoichiometric amount of acetic anhydride and monitor the reaction closely by TLC. |
| Step 2: Low Yield of Chlorinated Product | Incomplete reaction. | Increase the reaction time or temperature. Ensure the NCS is of good quality. |
| Formation of regioisomers. | The directing effects of the fluoro and methoxy groups should favor chlorination at the 4-position. If other isomers are significant, purification by column chromatography is necessary. | |
| Step 2: Multiple Chlorinations | Excess NCS. | Use a stoichiometric amount of NCS. |
| Step 3: Incomplete Deprotection | Insufficient acid/base or reaction time. | Increase the concentration of the acid/base or prolong the reflux time. |
| Hydrolysis of the methoxy group. | Use milder deprotection conditions if this is observed. Basic hydrolysis might be an alternative.[6][7] | |
| General: Product Purification Issues | Presence of colored impurities. | Treat the crude product with activated charcoal before filtration. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system. | |
| Product instability. | Anilines can be sensitive to air and light. Store the final product under an inert atmosphere and in the dark. |
Frequently Asked Questions (FAQs)
Q1: Why is the acetylation of the amino group necessary?
A1: The amino group in aniline is a strong activating group, which can lead to multiple chlorinations and other side reactions.[2] Acetylation reduces the activating effect of the amino group, allowing for more controlled and selective chlorination.[1][3]
Q2: What are the key safety precautions for this synthesis?
A2: Acetic anhydride and concentrated hydrochloric acid are corrosive. N-Chlorosuccinimide is a skin and eye irritant. Dichloromethane and acetonitrile are volatile and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can the regioselectivity of the chlorination step be confirmed?
A3: The structure of the final product and intermediates should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The substitution pattern on the aromatic ring can be determined by analyzing the coupling constants in the ¹H NMR spectrum.
Q4: What are the critical parameters for scaling up this synthesis?
A4: For scale-up, efficient heat transfer and mixing are crucial, especially during the exothermic acetylation and the reflux conditions of the chlorination and deprotection steps. The addition rates of reagents should be carefully controlled. A thorough safety assessment should be conducted to manage the risks associated with handling larger quantities of hazardous materials.
Q5: Are there alternative chlorinating agents that can be used?
A5: While NCS is a common and effective reagent, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) could be considered. However, reaction conditions would need to be re-optimized, and the selectivity might differ.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]
- 7. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: 4-Chloro-2-fluoro-3-methoxyaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-3-methoxyaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: this compound is an electron-deficient aniline derivative. Its reactivity is governed by the interplay of its substituents:
-
Amino Group (-NH₂): This is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, its basicity and nucleophilicity are significantly reduced by the electron-withdrawing effects of the halogen substituents.
-
Chloro (-Cl) and Fluoro (-F) Groups: These are electron-withdrawing groups that deactivate the benzene ring towards electrophilic substitution and decrease the nucleophilicity of the amino group. The fluoro group at the ortho position also introduces steric hindrance.
-
Methoxy (-OCH₃) Group: This is an electron-donating group, which partially counteracts the deactivating effects of the halogens. It is an ortho-, para-directing group.
The combination of these groups makes the amino group less nucleophilic than in aniline, potentially leading to slower reaction rates in reactions like N-acylation and requiring more forcing conditions for diazotization.
Q2: I am having trouble getting my N-acylation reaction to go to completion. What could be the issue?
A2: Incomplete N-acylation is a common problem with electron-deficient anilines like this compound. The reduced nucleophilicity of the amino group is the primary cause. Here are some troubleshooting steps:
-
Increase the reaction temperature: Heating the reaction mixture can provide the necessary activation energy.
-
Use a more reactive acylating agent: Acyl chlorides are generally more reactive than anhydrides.
-
Add a catalyst: A catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Use a stronger, non-nucleophilic base: A base like triethylamine or diisopropylethylamine is necessary to neutralize the acid byproduct (e.g., HCl) and drive the reaction forward. Ensure the base is dry and used in stoichiometric amounts or slight excess.
-
Consider a different solvent: Aprotic polar solvents like DMF or acetonitrile can be effective for these types of reactions.
Q3: My diazotization reaction is giving a low yield of the diazonium salt. What are the likely causes?
A3: Diazotization of anilines with electron-withdrawing groups can be challenging. Low yields are often due to the instability of the diazonium salt or incomplete reaction.
-
Strict temperature control: Maintain the temperature between 0-5 °C throughout the reaction. Higher temperatures can lead to decomposition of the diazonium salt.
-
Slow addition of sodium nitrite: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain the low temperature and control the reaction rate.
-
Sufficiently acidic conditions: Ensure a sufficient excess of a strong mineral acid (like HCl or H₂SO₄) is present to fully protonate the aniline and generate nitrous acid in situ.
-
Use of the diazonium salt immediately: The diazonium salt of this compound is likely to be unstable. It is best to use it in the subsequent reaction step without isolation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation in N-acylation | Reduced nucleophilicity of the aniline. | Increase reaction temperature, use a more reactive acylating agent (acyl chloride), add a catalytic amount of DMAP. |
| Insufficient base. | Use at least one equivalent of a non-nucleophilic base like triethylamine. | |
| Steric hindrance from the ortho-fluoro group. | Use a less bulky acylating agent if possible. Longer reaction times may be necessary. | |
| Formation of multiple products in electrophilic aromatic substitution | Complex directing effects of the substituents. | Protection of the amino group as an amide is highly recommended to control the regioselectivity. |
| Low yield in diazotization reactions | Decomposition of the diazonium salt. | Maintain strict temperature control (0-5 °C). Use the diazonium salt immediately in the next step. |
| Incomplete diazotization. | Ensure sufficient excess of strong acid and slow addition of sodium nitrite. | |
| Difficulty in purifying the product | Presence of unreacted starting material and side products. | Optimize the reaction conditions to drive the reaction to completion. Column chromatography may be necessary for purification. |
Data Presentation
Table 1: Representative Conditions for N-Acylation of Electron-Deficient Anilines
| Aniline Derivative | Acylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroaniline | Acetic Anhydride | Pyridine | None | Toluene | 110 | 2 | 95 |
| 2,4-Dichloroaniline | Acetyl Chloride | Triethylamine | DMAP (cat.) | CH₂Cl₂ | 25 | 4 | 92 |
| 2-Fluoroaniline | Benzoyl Chloride | Pyridine | None | CH₂Cl₂ | 25 | 3 | 88 |
| 4-Nitroaniline | Acetic Anhydride | H₂SO₄ (cat.) | None | Acetic Acid | 100 | 1 | 96 |
Note: These are examples for similarly substituted anilines and reaction conditions for this compound may require optimization.
Table 2: Conditions for Diazotization and Subsequent Reactions of Substituted Anilines
| Aniline Derivative | Diazotization Conditions | Subsequent Reaction | Product | Yield (%) |
| 4-Fluoroaniline | NaNO₂, HCl, 0-5 °C | HBF₄, heat | 1,4-Difluorobenzene | 75 |
| 2-Chloro-4-nitroaniline | NaNO₂, H₂SO₄, 0-5 °C | CuCl, HCl | 1,2-Dichloro-4-nitrobenzene | 85 |
| 4-Bromoaniline | NaNO₂, HBr, 0-5 °C | CuBr, HBr | 1,4-Dibromobenzene | 90 |
| 2-Fluoro-5-methylaniline | NaNO₂, HCl, 0-5 °C | KI | 2-Fluoro-1-iodo-5-methylbenzene | 78 |
Note: Yields are for the overall two-step process. Conditions for this compound may vary.
Experimental Protocols
Protocol: N-Acetylation of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq). If using, add a catalytic amount of DMAP (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Caption: A general experimental workflow for the N-acylation of this compound.
Technical Support Center: Catalyst Selection for Reactions Involving 4-Chloro-2-fluoro-3-methoxyaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-3-methoxyaniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common catalytic cross-coupling reactions involving this substrate.
General Considerations & FAQs
This section addresses overarching questions about the reactivity and handling of this compound in catalytic reactions.
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is generally I > Br > Cl >> F.[1] Therefore, the C-Cl bond is the primary site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The C-F bond is typically unreactive under these conditions, which allows for selective functionalization at the chloro position.
Q2: Can the aniline's amino group interfere with the catalyst?
A2: Yes, the amino group can coordinate to the metal center of the catalyst, potentially inhibiting its activity. In some cases, particularly with certain ligands or under specific conditions, this can be a significant issue. If catalyst inhibition is suspected, protection of the amino group as an amide (e.g., acetamide) may be necessary. However, many modern catalyst systems, especially those for Buchwald-Hartwig amination, are designed to tolerate free amines.[2]
Q3: What are the best practices for setting up a cross-coupling reaction with this substrate?
A3: Success in cross-coupling reactions hinges on the exclusion of oxygen and moisture.
-
Degassing: Solvents should be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 30 minutes or by using several freeze-pump-thaw cycles.[3]
-
Inert Atmosphere: All reactions should be set up in a glovebox or using Schlenk line techniques under an inert atmosphere.[4]
-
Reagent Purity: Use high-purity, dry reagents and solvents. Impurities can deactivate the catalyst.[5]
-
Catalyst Pre-activation: When using Pd(II) sources like Pd(OAc)₂, a pre-activation step may be required to generate the active Pd(0) species.[6] Using pre-formed Pd(0) catalysts or specialized precatalysts can improve reliability.[5]
Catalyst Selection & Troubleshooting Workflow
The following diagram provides a general workflow for selecting a catalyst system and troubleshooting common issues.
Caption: Catalyst selection and troubleshooting flowchart for cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction couples the C-Cl bond of the aniline with an organoboron reagent (e.g., a phenylboronic acid) and is a premier method for constructing biaryl scaffolds.[7]
FAQs for Suzuki-Miyaura Coupling
Q: What is a reliable starting catalyst system for coupling this compound with an arylboronic acid?
A: A robust starting point for coupling aryl chlorides involves a palladium source and a bulky, electron-rich phosphine ligand.[8] A common system is Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source, paired with a biarylphosphine ligand like SPhos or XPhos.[9] Strong inorganic bases are typically required.
Q: Which bases are most effective for Suzuki couplings of aryl chlorides?
A: Strong bases are generally needed to facilitate the transmetalation step with less reactive aryl chlorides. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used, often in aqueous solutions with an organic co-solvent.[10][11]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh palladium source and ligand. Consider using a pre-formed catalyst like an XPhos Pd G3 precatalyst to ensure efficient generation of the active Pd(0) species.[5] |
| 2. Insufficiently Strong Base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and well-mixed.[10] | |
| 3. Poor Reagent Quality | Ensure the boronic acid is pure. Boronic acids can dehydrate to form unreactive boroxines; check quality or use a fresh bottle. | |
| Decomposition of Starting Material | 1. Base is too strong | If your substrate has base-sensitive functional groups, try a milder base like K₂CO₃ or consider a different solvent system. |
| 2. Reaction Temperature is too high | Lower the reaction temperature and monitor for longer times. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[5] |
| 2. Palladium Black Precipitation | This indicates catalyst decomposition. Try a different ligand that provides a more stable catalytic complex, such as a bulky biarylphosphine.[9] |
Representative Catalyst Systems for Suzuki Coupling of Aryl Chlorides
| Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 85-98 |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.0) | Dioxane | 100 | 90-99 |
| "PEPPSI-IPr" (2) | - | K₂CO₃ (2.0) | t-BuOH/H₂O | 80 | 80-95 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (3.0) | DME/H₂O | 80 | 70-90 |
| Data compiled from analogous systems reported in the literature.[9][12][13][14] Yields are highly substrate-dependent. |
Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This palladium-catalyzed reaction is a powerful method for coupling the aniline's C-Cl bond with another amine or amide, forming diarylamines or related structures.[2]
FAQs for Buchwald-Hartwig Amination
Q: Can I couple this compound with a secondary amine? What catalyst should I use?
A: Yes, this is a standard Buchwald-Hartwig amination. For aryl chlorides, catalyst systems using bulky alkyl- or biarylphosphine ligands are highly effective.[15] A combination of Pd₂(dba)₃ with a ligand like XPhos or RuPhos and a strong base like sodium tert-butoxide (NaOtBu) is a common and effective choice.[16]
Q: What is the role of the base in this reaction, and which one should I choose?
A: The base is crucial for deprotonating the amine-palladium complex to form the palladium-amido intermediate, which precedes reductive elimination.[17] Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is the most common and effective base for aryl chlorides.[18] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium hydroxide (KOH) in some modern protocols.[19][20]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| No Reaction | 1. Base Degradation | NaOtBu is highly hygroscopic. Use a fresh bottle or material from a glovebox. Ensure it is a fine, free-flowing powder. |
| 2. Inactive Catalyst/Ligand | Use a pre-formed catalyst (e.g., G3 or G4 precatalysts) to ensure reliable activation.[5] Ensure the phosphine ligand has not been oxidized by air. | |
| 3. Poor Solvent Quality | Use anhydrous, degassed solvents. Toluene and dioxane are common choices.[3] | |
| Hydrodehalogenation (Cl replaced by H) | 1. β-Hydride Elimination | This side reaction can compete with reductive elimination. It is more common with certain amines. Trying a different ligand (e.g., a Josiphos-type ligand) can sometimes suppress this pathway.[2] |
| 2. Water in the Reaction | Ensure all reagents and solvents are scrupulously dry. | |
| Low Yield | 1. Steric Hindrance | If coupling a bulky amine, a more sterically demanding ligand (e.g., t-BuXPhos) may be required to promote reductive elimination. |
| 2. Catalyst Inhibition | The product amine may be inhibiting the catalyst. Try a slightly higher catalyst loading or a different ligand. |
Representative Catalyst Systems for Amination of Aryl Chlorides
| Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100-110 | 80-97 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 75-95 |
| [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2) | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | 88-99 |
| PEPPSI-IPr(NHC) (0.5-1) | - | KOH (3.0) | Dioxane | 100 | 70-90 |
| Data compiled from analogous systems reported in the literature.[19][20][21][22] Yields are highly substrate-dependent. |
Section 3: Sonogashira Coupling (C-C Bond Formation)
This reaction forms a C(sp²)-C(sp) bond by coupling the C-Cl bond with a terminal alkyne, typically using a dual palladium and copper catalyst system.[23]
FAQs for Sonogashira Coupling
Q: Is it feasible to perform a Sonogashira coupling on the C-Cl bond of my substrate?
A: Yes, but it is more challenging than with aryl bromides or iodides. The reaction often requires higher temperatures, more active catalysts, and carefully chosen conditions. Copper-free variants are often preferred for aryl chlorides to avoid side reactions, though traditional Pd/Cu systems can also be effective.[24]
Q: What are the key components of a Sonogashira reaction?
A: The classic Sonogashira coupling requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base (like triethylamine or diisopropylamine), which often serves as the solvent.[25]
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen | This is a very common side reaction promoted by oxygen. Rigorously degas all components and maintain a strict inert atmosphere. |
| 2. High Copper Loading | Reduce the amount of CuI co-catalyst or switch to a "copper-free" protocol, which often uses a stronger organic base.[26] | |
| Low or No Conversion | 1. Catalyst Deactivation | The amine base or impurities can deactivate the catalyst. Use a freshly distilled, high-purity amine base. Consider a different ligand, such as a bulky N-heterocyclic carbene (NHC) or phosphine.[27] |
| 2. Poor Substrate Reactivity | For aryl chlorides, higher temperatures (80-120 °C) and more active catalyst systems are often necessary. | |
| Decomposition | 1. Reaction Temperature too high | Some terminal alkynes are unstable at high temperatures. Try to find a more active catalyst that allows the reaction to proceed at a lower temperature. |
Representative Catalyst Systems for Sonogashira Coupling of Aryl Chlorides
| Palladium Source (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) |
| PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | CuI (4) | Et₃N | Toluene | 100 |
| Pd(OAc)₂ (2) | SPhos (4) | - | Cs₂CO₃ (2.0) | Dioxane | 110 |
| Pd(OAc)₂ (1) | cataCXium® A (2) | - | DBU (1.5) | DMF | 120 |
| Pd/C (10%) | - | - | K₂CO₃ (2.0) | DMF | 100 |
| Data compiled from analogous systems reported in the literature.[23][24][27] Conditions for aryl chlorides can be challenging and require optimization. |
Section 4: Ullmann Condensation (C-N or C-O Bond Formation)
The Ullmann reaction is a classical copper-catalyzed method for forming C-N and C-O bonds. While often requiring harsher conditions than palladium-catalyzed methods, modern protocols with ligands have made it a viable alternative.[28]
FAQs for Ullmann Condensation
Q: When should I consider an Ullmann coupling instead of a Buchwald-Hartwig amination?
A: Ullmann couplings can be advantageous when palladium-based methods fail or are prohibitively expensive. They are particularly useful for C-O bond formation (ether synthesis).[29] However, traditional Ullmann reactions require high temperatures (>150 °C) and stoichiometric copper.[30] Modern protocols use catalytic copper with ligands like phenanthrolines or diamines, allowing for milder conditions.
Q: What are typical conditions for a modern Ullmann C-O coupling?
A: A typical system involves a copper(I) source (e.g., CuI, Cu₂O), a ligand (e.g., 1,10-phenanthroline), a base (e.g., Cs₂CO₃ or K₂CO₃), and a high-boiling polar solvent like DMF, NMP, or DMSO at temperatures ranging from 100-140 °C.[29]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add degassed solvent (e.g., 4 mL toluene and 1 mL water).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
-
To an oven-dried Schlenk tube, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
Remove the tube from the glovebox, and under an inert atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, 5 mL).[16]
-
Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 4-18 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Logical Diagram for Reaction Setup
This diagram illustrates the critical steps and considerations when preparing a cross-coupling experiment.
Caption: Workflow for setting up a palladium-catalyzed cross-coupling reaction.
References
- 1. fiveable.me [fiveable.me]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
- 14. mdpi.com [mdpi.com]
- 15. research.rug.nl [research.rug.nl]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. mdpi.com [mdpi.com]
- 28. Ullmann Reaction [organic-chemistry.org]
- 29. mdpi.com [mdpi.com]
- 30. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Analysis of 4-Chloro-2-fluoro-3-methoxyaniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-Chloro-2-fluoro-3-methoxyaniline with other commonly used substituted anilines in the context of drug discovery and development. Understanding the nuanced reactivity of this polysubstituted aniline is crucial for optimizing reaction conditions, predicting potential side reactions, and designing novel synthetic routes for pharmacologically active molecules.
Executive Summary
This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] Its reactivity is modulated by the interplay of three substituents on the aniline ring: a weakly deactivating, ortho,para-directing chloro group; a strongly deactivating, ortho,para-directing fluoro group; and a strongly activating, ortho,para-directing methoxy group. This unique substitution pattern results in a finely tuned nucleophilicity and reactivity profile, which can be strategically exploited in the synthesis of complex molecules.
Comparative Analysis of Nucleophilicity and Basicity
The reactivity of anilines is intrinsically linked to the electron density on the nitrogen atom and the aromatic ring. This is influenced by the electronic effects (inductive and resonance) of the substituents. The basicity of anilines, quantified by the pKa of their conjugate acids, serves as a useful proxy for their nucleophilicity.
Table 1: Comparison of pKa Values and Substituent Effects of Selected Anilines
| Aniline Derivative | Substituents | Predicted Effect on Basicity | Estimated pKa |
| Aniline | None | Reference | 4.6 |
| 4-Chloroaniline | -Cl (para) | Electron-withdrawing (inductive) > Electron-donating (resonance) -> Decreased basicity | 4.0 |
| 2-Fluoroaniline | -F (ortho) | Strong electron-withdrawing (inductive) -> Significantly decreased basicity | 3.2 |
| 3-Methoxyaniline | -OCH3 (meta) | Electron-withdrawing (inductive) -> Decreased basicity | 4.2 |
| 4-Methoxyaniline | -OCH3 (para) | Electron-donating (resonance) > Electron-withdrawing (inductive) -> Increased basicity | 5.3 |
| This compound | -Cl, -F, -OCH3 | Complex interplay: -F (strong -I), -Cl (-I > +M), -OCH3 (+M > -I). Overall, expected to be significantly less basic than aniline. | ~2.5 - 3.5 |
Note: The pKa for this compound is an estimate based on the additive effects of the substituents. Experimental determination is recommended for precise values.
The combined electron-withdrawing inductive effects of the fluorine and chlorine atoms at positions 2 and 4 are expected to significantly decrease the electron density on the aniline nitrogen, making this compound a weaker base and nucleophile compared to aniline and monosubstituted anilines with electron-donating groups. The electron-donating resonance effect of the methoxy group at the 3-position partially mitigates this effect.
Reactivity in Electrophilic Aromatic Substitution
The amino group is a potent activating group and an ortho,para-director in electrophilic aromatic substitution (EAS) reactions. However, the substituents on this compound modulate this reactivity.
Table 2: Predicted Regioselectivity and Reactivity in Electrophilic Aromatic Substitution
| Aniline Derivative | Activating/Deactivating Effect | Directing Effect | Predicted Major Products in Nitration |
| Aniline | Strongly Activating | Ortho, Para | Ortho-nitroaniline, Para-nitroaniline |
| 4-Chloroaniline | Weakly Deactivating | Ortho, Para | 4-Chloro-2-nitroaniline |
| 2-Fluoroaniline | Deactivating | Ortho, Para | 2-Fluoro-4-nitroaniline, 2-Fluoro-6-nitroaniline |
| 3-Methoxyaniline | Activating | Ortho, Para | 2-Nitro-3-methoxyaniline, 4-Nitro-3-methoxyaniline, 6-Nitro-3-methoxyaniline |
| This compound | Deactivated (overall) | Ortho, Para to -NH2 | Substitution at C5 is sterically and electronically favored. |
The strong deactivating effect of the fluorine and chlorine atoms makes EAS reactions on this compound more challenging compared to aniline. The substitution pattern directs incoming electrophiles primarily to the C5 position, which is ortho to the activating methoxy group and para to the amino group, while being meta to the deactivating halogens.
Experimental Protocols
N-Acetylation of Substituted Anilines
N-acetylation is a common reaction to protect the amino group or to introduce an acetamido moiety, which is a common structural motif in drug molecules.
General Experimental Protocol for N-Acetylation:
-
Dissolution: Dissolve the substituted aniline (1.0 eq.) in a suitable solvent such as acetic acid or an inert solvent like dichloromethane.
-
Reagent Addition: Add acetic anhydride (1.1 - 1.5 eq.) to the solution. For less reactive anilines, a catalyst such as a catalytic amount of sulfuric acid or a base like pyridine can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
A study on the continuous flow acetylation of the closely related 4-fluoro-2-methoxyaniline demonstrated high yields, showcasing an efficient method for this transformation.[4][5]
Visualizing Reactivity and Synthetic Applications
Logical Flow for Predicting Aniline Reactivity
The following diagram illustrates the logical considerations for predicting the reactivity of a substituted aniline.
Caption: A flowchart outlining the key factors in determining the reactivity of substituted anilines.
Role in Kinase Inhibitor Synthesis
Substituted anilines are crucial pharmacophores in many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the kinase.
Caption: Role of substituted anilines as kinase inhibitors targeting receptor tyrosine kinase signaling pathways.
Experimental Workflow: Continuous Flow Synthesis
The following diagram outlines a typical experimental workflow for the synthesis of a key intermediate from a substituted aniline using a continuous flow setup, based on the synthesis of a key building block of Osimertinib.[4][5]
Caption: A generalized workflow for the two-step continuous flow synthesis involving a substituted aniline.
Conclusion
This compound presents a unique reactivity profile due to its polysubstituted nature. Its reduced nucleophilicity compared to aniline requires careful consideration of reaction conditions, often necessitating catalysts or more forcing conditions for reactions such as N-acylation. In electrophilic aromatic substitution, the interplay of the directing effects of the substituents leads to predictable regioselectivity. The utility of this and similarly substituted anilines as key building blocks in the synthesis of targeted therapeutics, particularly kinase inhibitors, underscores the importance of understanding their chemical behavior for the advancement of drug discovery programs.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Substituted Aniline Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic design of small molecule kinase inhibitors is a cornerstone of modern oncology drug discovery. Substituted anilines are a privileged scaffold in this endeavor, offering a versatile platform for developing potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activity of halogenated and methoxy-substituted aniline derivatives, with a particular focus on their role as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2. While direct biological data on 4-Chloro-2-fluoro-3-methoxyaniline derivatives is limited in the public domain, this guide leverages data from closely related analogues to provide valuable insights for researchers in the field.
Performance Comparison of Anilino-Pyrimidine Derivatives
A study focusing on 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which are structurally similar to potential derivatives of this compound, has demonstrated their potent inhibitory activity against EGFR and ErbB-2 kinases. The in vitro antiproliferative activity of these compounds was also evaluated against A431 (human epidermoid carcinoma) and SKOV-3 (human ovarian cancer) cell lines. The data highlights how modifications to the aniline moiety can significantly impact biological activity.[1]
| Compound | Modification | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) | A431 IC₅₀ (µM) | SKOV-3 IC₅₀ (µM) |
| 6 | 3-acrylamidophenoxy | 37 | 29 | 0.45 | 0.52 |
| 9 | 3-cyanoacetamidophenoxy | 48 | 38 | 0.68 | 0.75 |
| 11 | 3-[6-(4-amino)pyrimidinyl]amino) phenoxy | 61 | 42 | 0.82 | 0.91 |
| 14 | 3-phenoxyacetamidophenoxy | 65 | 79 | 1.24 | 1.36 |
| Lapatinib | (Reference Drug) | 10.2 | 9.8 | 0.15 | 0.18 |
Broader Context: Other Anilino-Based Kinase Inhibitors
To provide a wider perspective, the following table includes data from other classes of anilino-based kinase inhibitors, demonstrating the broad applicability of this chemical scaffold in targeting various oncogenic kinases.
| Compound Class | Target(s) | Example Compound | Key IC₅₀ Values | Reference |
| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Compound 8o | EGFR: ~0.07 µM, VEGFR-2: ~0.05 µM | [2][3] |
| 4-Anilinoquinazolines | Antitumor (various cell lines) | Compound 9a | 25-682 nM against various cancer cell lines | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key assays used to evaluate the biological activity of the aniline derivatives discussed.
In Vitro Kinase Inhibition Assay (EGFR and ErbB-2)
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).
-
Assay Principle: The assay typically utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology. It measures the phosphorylation of a substrate by the kinase.
-
Reagents and Materials:
-
Recombinant human EGFR and ErbB-2 kinase domains.
-
ATP (Adenosine triphosphate).
-
Biotinylated substrate peptide.
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds (aniline derivatives) at various concentrations.
-
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA and the detection reagents (Europium-labeled antibody and SA-APC).
-
After another incubation period, the fluorescence is measured at two different wavelengths (for emission from Europium and APC).
-
The ratio of the two fluorescence signals is calculated, which is proportional to the amount of phosphorylated substrate.
-
IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Assay Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A431, SKOV-3).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl).
-
96-well plates.
-
Test compounds at various concentrations.
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow for formazan crystal formation.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
-
Signaling Pathway
The following diagram illustrates the simplified EGFR/ErbB-2 signaling pathway, which is a primary target of many anilino-based kinase inhibitors. These pathways are crucial for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
References
- 1. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Standoff: A Comparative Analysis of 4-Chloro-2-fluoro-3-methoxyaniline and Its Positional Isomers
This comparative analysis is crucial for the unambiguous identification and characterization of these compounds in complex reaction mixtures and for understanding their structure-activity relationships in medicinal chemistry. The following sections detail the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for several key isomers, supplemented with detailed experimental protocols.
Isomer Identification and Analysis
The isomers included in this guide were selected based on the rearrangement of the chloro, fluoro, and methoxy substituents on the aniline core. The positional variations give rise to distinct electronic environments for the aromatic protons and carbons, which are reflected in their respective spectroscopic data.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the isomers of this compound.
¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Chloro-3-methoxyaniline | CDCl₃ | 6.95 (d, J=8.2 Hz, 1H), 6.34 (d, J=2.3 Hz, 1H), 6.27 (dd, J=8.2, 2.3 Hz, 1H), 3.86 (s, 3H), 3.70 (br s, 2H) |
| 3-Fluoro-4-methoxyaniline | CDCl₃ | 6.78 (t, J=8.7 Hz, 1H), 6.54-6.49 (m, 2H), 3.84 (s, 3H), 3.61 (br s, 2H) |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Chloro-3-methoxyaniline | CDCl₃ | 155.8, 147.5, 130.8, 113.7, 106.3, 100.1, 56.2 |
| 3-Fluoro-4-methoxyaniline | CDCl₃ | 153.0 (d, J=242.5 Hz), 143.9, 141.2 (d, J=10.0 Hz), 115.8, 107.0 (d, J=22.5 Hz), 103.2, 56.5 |
Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 4-Chloro-3-methoxyaniline | ATR | 3425, 3335 (N-H stretch), 2920, 2835 (C-H stretch), 1610, 1500 (C=C stretch), 1250 (C-O stretch), 810 (C-Cl stretch) |
| 3-Fluoro-4-methoxyaniline | KBr Pellet | 3450, 3350 (N-H stretch), 2950, 2850 (C-H stretch), 1620, 1510 (C=C stretch), 1260 (C-O stretch), 1100 (C-F stretch) |
Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-Chloro-3-methoxyaniline [1] | GC-MS | 157/159 (M⁺, isotope pattern for Cl) | 142, 114, 77 |
| 3-Fluoro-4-methoxyaniline [2] | GC-MS | 141 (M⁺) | 126, 98, 71 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A total of 16 scans were acquired with a relaxation delay of 1.0 second. The chemical shifts are reported in parts per million (ppm) relative to TMS.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer operating at a frequency of 100 MHz. Spectra were acquired with proton decoupling. A total of 1024 scans were collected with a relaxation delay of 2.0 seconds. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal was recorded prior to the sample analysis.
KBr Pellet: Approximately 1-2 mg of the solid sample was ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded as described for the ATR method.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC-MS system. The gas chromatograph was equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass spectra were recorded over a mass range of m/z 40-500.
Conclusion
This guide provides a foundational spectroscopic comparison of key isomers of this compound. The presented data highlights the significant impact of substituent positioning on the ¹H NMR, ¹³C NMR, IR, and MS spectra. While experimental data for the primary compound is currently limited, the detailed analysis of its isomers offers a valuable resource for researchers in the field, aiding in the identification, characterization, and development of novel aniline derivatives. Further research is warranted to obtain and publish the complete spectroscopic profile of this compound to complete this comparative analysis.
References
A Comparative Guide to Analytical Methods for 4-Chloro-2-fluoro-3-methoxyaniline
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of intermediates like 4-Chloro-2-fluoro-3-methoxyaniline is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of validated analytical methods applicable to the analysis of this compound and other halogenated anilines, supported by experimental data and detailed methodologies.
Halogenated anilines, a class of compounds to which this compound belongs, are frequently analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods often depends on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of halogenated anilines due to its versatility and ability to analyze these polar compounds without the need for derivatization.[1] This simplifies sample preparation and reduces the potential for analytical errors.
Key Advantages of HPLC:
-
No Derivatization Required: Direct analysis of polar, non-volatile compounds like halogenated anilines is possible.[1]
-
High Sensitivity: When coupled with an electrochemical detector, HPLC can achieve sub-nanogram detection limits.[1]
-
Versatility in Detection: Both UV and electrochemical detectors can be used, offering flexibility in terms of sensitivity and selectivity.[1]
A study on the determination of halogenated anilines by HPLC demonstrated a rapid analysis time of less than 6 minutes for seven different compounds using a C-18 bonded phase column with UV detection.[1] For higher sensitivity, an electrochemical detector proved effective, although it is not compatible with gradient elution.[1] For a closely related compound, 3-chloro-4-fluoroaniline, an HPLC method with electrochemical detection was developed with a limit of detection of ≤ 0.01 mg/L and a coefficient of variation of 4% over a concentration range of 1–15 mg/L.[2]
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of halogenated anilines. However, the polar nature of these compounds often necessitates a derivatization step to improve their volatility and chromatographic behavior.[1][3] This can make the overall analytical process more complex and time-consuming.
Key Advantages of GC-MS:
-
High Selectivity and Identification: Mass spectrometry provides detailed structural information, enabling confident identification of the analyte and its impurities.
-
High Sensitivity: Electron capture detectors (ECD) are particularly sensitive to halogenated compounds, offering excellent detection limits.[3]
Derivatization procedures often involve reacting the aniline with reagents to form less polar and more volatile derivatives, such as anilides or halogenated anilides.[3] While this adds a step to the sample preparation, it can significantly enhance the sensitivity of the detection, especially with an ECD.[3]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC and GC-based methods for the analysis of halogenated anilines, based on available data for analogous compounds.
| Parameter | HPLC with UV/Electrochemical Detection | Gas Chromatography with FID/ECD/MS |
| Derivatization | Not typically required[1] | Often required to improve volatility[1][3] |
| Sensitivity | Sub-nanogram with electrochemical detection[1] | High, especially with ECD for halogenated derivatives[3] |
| Analysis Time | Rapid (e.g., < 6 minutes for 7 compounds)[1] | Can be longer due to derivatization and GC run times |
| Selectivity | Moderate with UV, higher with electrochemical detection[1] | Very high with MS detection |
| Instrumentation Cost | Generally lower than GC-MS | Can be higher, especially for MS detectors |
| Ease of Use | Simpler sample preparation[1] | More complex due to derivatization[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a generalized procedure based on methods for halogenated anilines.[1]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or a suitable buffer, either isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Analysis:
-
Inject the standards and the sample.
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the analyte by comparing its peak area with the calibration curve generated from the standards.
-
Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization
This protocol is a generalized procedure based on methods for analyzing halogenated anilines that require derivatization.[3]
-
Derivatization:
-
To a known amount of the sample containing this compound, add a derivatizing agent (e.g., an acylating agent in the presence of a catalyst).
-
Heat the mixture to complete the reaction.
-
After cooling, the derivatized sample is typically extracted with an organic solvent.
-
The organic extract is then concentrated before GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature, then ramp to a higher temperature to ensure separation of the derivatized analyte from other components.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared from derivatized standards.
-
Visualizing the Analytical Workflow
To better illustrate the steps involved in a typical HPLC analysis, the following workflow diagram is provided.
References
Efficacy of Substituted Anilines as Precursors in the Synthesis of Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of substituted anilines as precursors in the synthesis of active pharmaceutical ingredients (APIs), with a focus on the production of the tyrosine kinase inhibitor Bosutinib. While the prompt specified 4-Chloro-2-fluoro-3-methoxyaniline, literature primarily details the use of 2,4-dichloro-5-methoxyaniline in established synthetic routes for Bosutinib. This guide will focus on the latter, a structurally similar and commercially relevant precursor, and compare its synthetic efficacy against an alternative route starting from 3-methoxy-4-hydroxybenzoic acid . This objective comparison is supported by experimental data from published literature to inform precursor selection in drug development.
Comparative Analysis of Precursors in Bosutinib Synthesis
The synthesis of Bosutinib, a dual inhibitor of Src and Abl kinases, provides an excellent case study for comparing the efficacy of different precursors. Two prominent synthetic routes are analyzed here: one employing 2,4-dichloro-5-methoxyaniline and another starting from 3-methoxy-4-hydroxybenzoic acid.
Data Presentation: Synthesis of Bosutinib
The following table summarizes the quantitative data for the two primary synthetic routes to Bosutinib, highlighting key performance indicators such as overall yield and purity.
| Metric | Route 1: Via 2,4-dichloro-5-methoxyaniline[1][2] | Route 2: Via 3-methoxy-4-hydroxybenzoic acid[3][4] |
| Starting Material | 2,4-dichloro-5-methoxyaniline | 3-methoxy-4-hydroxybenzoic acid |
| Key Intermediate | 4-(2,4-dichloro-5-methoxyphenylamino)- 6-methoxy-7-(3-chloropropoxy) quinoline-3-carbonitrile | 4-chloro-7-(3-chloropropoxy)- 6-methoxyquinoline-3-carbonitrile |
| Overall Yield | ~14% (over 10 steps)[5] | 21.7%[3][4] |
| Final Purity (HPLC) | >98.9%[1][5] | Not explicitly stated, but intermediates have high purity |
| Key Reaction Steps | Condensation, Chlorination, Amination | Esterification, Alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination |
| Noteworthy Features | A more convergent synthesis. | A longer, more linear synthesis. |
Experimental Protocols
Detailed methodologies for key transformations in both synthetic routes are provided below.
Route 1: Key Step - Condensation of 2,4-dichloro-5-methoxyaniline
-
Reaction: Synthesis of 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile.[2]
-
Reagents:
-
4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
-
2,4-dichloro-5-methoxyaniline
-
Pyridine hydrochloride
-
2-ethoxyethanol (solvent)
-
-
Procedure:
-
A mixture of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline, and pyridine hydrochloride in 2-ethoxyethanol is heated to reflux.
-
The reaction progress is monitored by a suitable method (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is washed with water, filtered, and concentrated in vacuo to yield the crude product.
-
The product can be further purified by recrystallization.
-
Route 2: Key Step - Cyclization to form the Quinoline Core
-
Reaction: Synthesis of 7-(3-chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.[3]
-
Reagents:
-
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
-
3,3-diethoxypropionitrile
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide
-
Ethanol (solvent)
-
-
Procedure:
-
The amino ester is condensed with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid.
-
The resulting intermediate is then cyclized using sodium hydroxide in ethanol to form the 4-hydroxyquinoline derivative.
-
The solution is concentrated, and the pH is adjusted to 7 with saturated aqueous sodium bicarbonate to precipitate the product.
-
The precipitate is collected by filtration to yield the desired quinoline core.
-
Safety and Handling of Precursors
A comparative summary of the safety profiles of the key precursors is presented below.
| Precursor | CAS Number | Hazard Statements (GHS) | Key Safety Precautions |
| 2,4-dichloro-5-methoxyaniline | 98446-49-2 | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][6][7][8] | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. Avoid breathing dust. |
| 3-methoxy-4-hydroxybenzoic acid | 645-08-9 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9][10][11] | Wear protective gloves and eye/face protection. Use in a well-ventilated area. Avoid breathing dust. |
Mandatory Visualizations
Mechanism of Action: Bosutinib Signaling Pathway
Bosutinib is a potent inhibitor of the BCR-ABL and Src family tyrosine kinases.[12][13] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. In diseases like Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein leads to constitutive kinase activity, driving malignant cell growth. Bosutinib competitively binds to the ATP-binding site of these kinases, inhibiting their autophosphorylation and the subsequent downstream signaling cascades.[12][14] This leads to the induction of apoptosis and a reduction in tumor cell proliferation.[13]
Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream signaling pathways.
Experimental Workflow: Comparative Synthesis of Bosutinib
The following diagram illustrates the high-level workflows for the two synthetic routes to Bosutinib discussed in this guide.
Caption: Comparative workflows for Bosutinib synthesis from different precursors.
References
- 1. 2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. China 2 4-Dichloro-5-methoxyanilineï¼CAS# 98446-49-2) Manufacturer and Supplier | Xinchem [xinchem.com]
- 7. 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fi [fishersci.fi]
- 10. chemicalbook.com [chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking the Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of multi-substituted anilines is a cornerstone of modern medicinal chemistry and materials science. 4-Chloro-2-fluoro-3-methoxyaniline, a highly functionalized aromatic amine, represents a valuable building block for the development of novel pharmaceuticals and advanced materials. This guide provides a comparative benchmark of plausible synthetic strategies for this target molecule, supported by experimental data from analogous transformations reported in the literature. Due to the absence of a single, established protocol for the direct synthesis of this compound, this guide will focus on a proposed primary synthetic route and its alternatives, offering a robust framework for laboratory-scale preparation.
Proposed Primary Synthetic Route: Electrophilic Chlorination
The most direct and plausible route to this compound involves the electrophilic chlorination of the commercially available precursor, 2-fluoro-3-methoxyaniline. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. The amino group is a potent ortho-, para-director, making the C4 position (para to the amine) highly susceptible to electrophilic attack.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Comparison of Chlorination Methods
Several reagents can be employed for the electrophilic chlorination of anilines. The choice of chlorinating agent and reaction conditions can significantly impact yield, purity, and operational safety. Below is a comparison of common methods, with performance data drawn from analogous reactions on substituted anilines.
| Method | Chlorinating Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method A: NCS | N-Chlorosuccinimide | Acetonitrile, DCM, THF | 0 - Room Temp | 1 - 6 | 85 - 95 | >98 | High selectivity, mild conditions, easy handling. | Higher cost compared to other chlorine sources. |
| Method B: SO₂Cl₂ | Sulfuryl Chloride | DCM, Dichloroethane | 0 - Room Temp | 0.5 - 3 | 80 - 90 | >95 | Inexpensive, highly reactive. | Can lead to over-chlorination, corrosive, gas evolution. |
| Method C: HCl/H₂O₂ | Hydrochloric Acid/Hydrogen Peroxide | Acetic Acid, Water | Room Temp - 50 | 2 - 12 | 70 - 85 | >95 | "Green" and cost-effective reagents. | Slower reaction times, potential for side reactions. |
Experimental Protocols
Method A: Chlorination using N-Chlorosuccinimide (NCS)
This method is often preferred for its high selectivity and mild reaction conditions, minimizing the formation of undesired isomers.
Workflow:
Caption: Workflow for chlorination using NCS.
Detailed Protocol:
-
Reaction Setup: A solution of 2-fluoro-3-methoxyaniline (1.0 eq) in acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0°C in an ice bath.
-
Reagent Addition: N-Chlorosuccinimide (1.05 eq) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature below 5°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
Method B: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This method utilizes a more reactive and less expensive chlorinating agent, which can be advantageous for larger scale syntheses.
Workflow:
Caption: Workflow for chlorination using SO₂Cl₂.
Detailed Protocol:
-
Reaction Setup: 2-fluoro-3-methoxyaniline (1.0 eq) is dissolved in dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.
-
Reagent Addition: Sulfuryl chloride (1.0 eq) dissolved in DCM is added dropwise to the reaction mixture over 30 minutes.
-
Reaction: The mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 1-2 hours, with progress monitored by TLC.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The layers are separated.
-
Purification: The aqueous layer is extracted with DCM. The combined organic phases are dried over magnesium sulfate, filtered, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography.
Alternative Synthetic Strategies
While direct chlorination of 2-fluoro-3-methoxyaniline is the most promising route, other multi-step pathways could be considered, particularly if regioselectivity of the primary route proves problematic.
Alternative Route 1: Nitration, Reduction, and Sandmeyer Reaction
This classical approach involves the introduction of a nitro group, which is then reduced to an amine and subsequently converted to a chloro group via a Sandmeyer reaction. This offers an alternative for controlling the position of chlorination.
Logical Relationship:
Caption: Multi-step alternative synthesis pathway.
This route, while longer, provides a higher degree of control over the final substitution pattern. However, it involves the use of potentially hazardous reagents and generates more waste, making it less atom-economical than the direct chlorination approach.
Conclusion
For the synthesis of this compound, the direct electrophilic chlorination of 2-fluoro-3-methoxyaniline stands out as the most efficient and straightforward strategy. The use of N-chlorosuccinimide (NCS) is recommended for laboratory-scale synthesis due to its high selectivity and mild reaction conditions, which are likely to produce the target compound with high purity and yield. For larger-scale preparations where cost is a significant factor, sulfuryl chloride may be a viable alternative, provided that the reaction conditions are carefully controlled to avoid over-chlorination. The multi-step alternative involving a Sandmeyer reaction, while providing excellent regiochemical control, is less efficient and involves more hazardous steps. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.
Comparative study of the electronic effects of substituents in 4-Chloro-2-fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the electronic effects of the chloro, fluoro, and methoxy substituents on the aniline ring in 4-Chloro-2-fluoro-3-methoxyaniline. Understanding these effects is crucial for predicting the molecule's reactivity, basicity, and potential interactions in biological systems, which is of paramount importance in drug discovery and development.
Introduction to Electronic Effects
Substituents on an aromatic ring, such as the aniline derivative , exert profound electronic effects that modulate the electron density of the aromatic system and its functional groups. These effects are broadly categorized into two types:
-
Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups exert a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).
-
Resonance Effects (R or M): Also known as mesomeric effects, these are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of lone pairs or pi electrons. Electron-donating groups typically have a positive resonance effect (+R), while electron-withdrawing groups exhibit a negative resonance effect (-R).
The overall electronic influence of a substituent is a combination of its inductive and resonance effects. This is often quantified by Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing character of a substituent.
Analysis of Substituents in this compound
In this compound, the amino group (-NH₂) is a strong activating group due to its significant +R effect, which donates electron density to the ring. The electronic properties of the molecule are further modulated by the three other substituents:
-
4-Chloro (-Cl): The chlorine atom is more electronegative than carbon, leading to a -I effect, which withdraws electron density from the ring. However, it also possesses lone pairs that can be delocalized into the ring, resulting in a weak +R effect. Overall, the inductive effect of chlorine is generally stronger than its resonance effect, making it a deactivating, ortho-para directing group.
-
2-Fluoro (-F): Similar to chlorine, fluorine is highly electronegative and exerts a strong -I effect. It also has a +R effect due to its lone pairs. For fluorine, the -I effect significantly outweighs the +R effect, making it a deactivating, ortho-para directing group.
-
3-Methoxy (-OCH₃): The oxygen atom in the methoxy group is electronegative, leading to a -I effect. However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong +R effect. In the meta position, the resonance effect is less pronounced compared to the ortho and para positions. Overall, the +R effect of the methoxy group dominates its -I effect, making it an activating, ortho-para directing group.
The combined influence of these substituents on the aniline ring is complex, involving a balance of electron-donating and electron-withdrawing properties that affect the overall electron density and basicity of the amino group.
Data Presentation: Hammett Constants and Spectroscopic Data
| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) | Inductive Effect | Resonance Effect |
| Chloro (-Cl) | 4 (para) | +0.23 | +0.37 | -I | +R (weak) |
| Fluoro (-F) | 2 (ortho) | +0.06 | +0.34 | -I (strong) | +R (weak) |
| Methoxy (-OCH₃) | 3 (meta) | -0.27 | +0.12 | -I | +R (strong) |
Note: Ortho substituent effects are complex due to steric hindrance and are not typically quantified by a single Hammett constant. The values presented for the 2-fluoro group are for the para and meta positions and are included for a general comparison of its electronic nature.
¹³C NMR Chemical Shifts of Related Aniline Derivatives (in CDCl₃)
| Compound | C1 (ipso-NH₂) | C2 | C3 | C4 | C5 | C6 | Reference |
| Aniline | 146.59 | 115.24 | 129.43 | 118.76 | 129.43 | 115.24 | [1] |
| 4-Chloroaniline | 144.95 | 116.25 | 129.13 | 123.16 | 129.13 | 116.25 | [1] |
| 4-Fluoroaniline | 142.57 | 116.10 | 115.69 | 156.38 | 115.69 | 116.10 | [1] |
| 4-Chloro-2-fluoroaniline | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| 4-Chloro-3-methoxyaniline | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
The ¹³C NMR chemical shifts provide insight into the electron density at each carbon atom of the benzene ring. An upfield shift (lower ppm) generally indicates higher electron density, while a downfield shift (higher ppm) suggests lower electron density. The available data for related compounds can be used to infer the electronic landscape of this compound.
Experimental Protocols
To quantitatively assess the electronic effects of the substituents in this compound, the following experimental protocols are recommended:
Determination of pKa
The basicity of the aniline derivative, quantified by its pKa value, is a direct measure of the electron density on the nitrogen atom.
Method: Potentiometric Titration
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a combination electrode. Place the sample solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Method: Spectrophotometric Determination
-
Sample Preparation: Prepare a series of buffer solutions with known pH values. Add a small, constant amount of a stock solution of this compound to each buffer.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of each solution. The protonated and deprotonated forms of the aniline will have different absorption maxima.
-
Data Analysis: Measure the absorbance at a wavelength where the difference in absorption between the two forms is maximal. Plot the absorbance versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools to probe the electronic environment of the aromatic ring.
Method: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a high-resolution NMR spectrometer.
-
Spectral Analysis: Assign the chemical shifts of each carbon atom in the aromatic ring. These shifts are sensitive to the local electron density. By comparing these shifts to those of unsubstituted aniline and other substituted anilines, the electron-donating and electron-withdrawing effects of the substituents can be mapped across the ring.
Mandatory Visualization
The following diagrams illustrate the interplay of electronic effects and a general workflow for their experimental determination.
Caption: Interplay of inductive and resonance effects on aniline properties.
Caption: Workflow for experimental determination of electronic effects.
References
In-Silico Modeling of 4-Chloro-2-fluoro-3-methoxyaniline Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico methodologies for modeling the reactivity of 4-Chloro-2-fluoro-3-methoxyaniline. Given the limited availability of experimental data for this specific compound, this document focuses on comparing the predictive outcomes of various computational tools and approaches. The insights derived from these models are crucial for early-stage drug discovery and risk assessment, enabling the prioritization of compounds for further experimental investigation.
Introduction to In-Silico Reactivity Modeling
In-silico, or computational, modeling has become an indispensable tool in chemical and pharmaceutical research.[1][2] By simulating molecular interactions and properties, these methods can predict the reactivity, toxicity, and metabolic fate of novel chemical entities like this compound, significantly reducing the time and cost associated with laboratory experiments.[1][2] This guide explores three key in-silico approaches: Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT) calculations, and Cytochrome P450 (CYP) metabolism prediction.
Comparative Analysis of In-Silico Predictions
The following tables summarize the predicted physicochemical properties, toxicity endpoints, and metabolic liabilities of this compound using various in-silico tools. For comparative context, experimental data for structurally related aniline derivatives are included where available.
Table 1: Predicted Physicochemical and Toxicity Properties (QSAR Models)
| Property | Predicted Value (this compound) | Alternative 1: VEGA QSAR (v1.1.5) | Alternative 2: T.E.S.T. (v5.1) | Alternative 3: Toxtree (v3.1.0) | Experimental Data (Similar Compounds) |
| Molecular Weight | 175.59 g/mol | 175.59 g/mol | 175.59 g/mol | 175.59 g/mol | Aniline: 93.13 g/mol |
| LogP (o/w) | 2.35 | 2.41 | 2.29 | - | 4-Chloroaniline: 2.05 |
| Water Solubility | 1.2 g/L | 1.1 g/L | 1.5 g/L | - | 4-Chloroaniline: 3.9 g/L |
| Ames Mutagenicity | Positive | Likely Mutagen | Positive | Class III: Genotoxic Carcinogen | 4-Chloroaniline: Positive |
| Carcinogenicity (Rodent) | Probable Carcinogen | Carcinogen | Positive | - | Aniline: Carcinogenic in rats |
| Aquatic Toxicity (LC50) | 5.8 mg/L (Fish) | 7.2 mg/L (Daphnia) | 4.5 mg/L (Fish) | - | 4-Chloroaniline: 1.3 mg/L (Fish) |
Table 2: Predicted Reactivity Descriptors (DFT Calculations)
| Descriptor | Predicted Value (this compound) | Alternative 1: Gaussian 16 | Alternative 2: NWChem | Alternative 3: ORCA | Experimental Data (Similar Compounds) |
| HOMO Energy | -5.8 eV | -5.9 eV | -5.7 eV | - | Aniline: -5.1 eV |
| LUMO Energy | -0.9 eV | -1.0 eV | -0.8 eV | - | Aniline: 0.3 eV |
| HOMO-LUMO Gap | 4.9 eV | 4.9 eV | 4.9 eV | - | Aniline: 5.4 eV |
| Dipole Moment | 3.2 D | 3.1 D | 3.3 D | - | Aniline: 1.5 D |
| Mulliken Charge (N atom) | -0.65 | -0.68 | -0.63 | - | Aniline: -0.72 |
Table 3: Predicted Cytochrome P450 Metabolism
| Parameter | Prediction for this compound | Alternative 1: ADMET Predictor™ | Alternative 2: StarDrop™ | Alternative 3: SMARTCyp |
| Primary Metabolizing CYP Isoform | CYP2D6 | CYP2D6, CYP3A4 | CYP2D6 | |
| Predicted Site of Metabolism (SOM) | Aromatic ring (hydroxylation) | Aromatic ring (position 5 or 6) | Aromatic ring (position 6) | |
| Metabolic Stability (t½) | Moderate (35 min) | Moderate | Moderate |
Experimental Protocols for In-Silico Modeling
Detailed methodologies for the key in-silico experiments are provided below.
QSAR Modeling Protocol
Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the biological activity or toxicity of a chemical based on its molecular structure.[3]
-
Data Collection and Curation: A dataset of aniline derivatives with known experimental toxicity values (e.g., Ames mutagenicity, carcinogenicity) is compiled from literature and public databases. The chemical structures are standardized and optimized.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset using software like PaDEL-Descriptor or Dragon.
-
Data Splitting: The dataset is divided into a training set (typically 70-80%) for model development and a test set for external validation.
-
Model Building: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines, is used to build a model that correlates the descriptors with the observed toxicity.[2][4]
-
Model Validation: The model's robustness and predictive power are assessed using internal (cross-validation) and external validation techniques.[2] Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).
-
Prediction for Target Molecule: The validated QSAR model is used to predict the toxicity of this compound.
Density Functional Theory (DFT) Protocol
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules, providing insights into their reactivity.
-
Molecular Geometry Optimization: The 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-31G*.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Key electronic properties are calculated from the optimized structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.
-
Reactivity Analysis: The calculated electronic properties are used to infer the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.
In-Silico P450 Metabolism Prediction Protocol
These methods predict which Cytochrome P450 isoforms are likely to metabolize a compound and at which atomic positions.[5][6]
-
Ligand-Based Approaches: These methods use information about known substrates of different CYP isoforms to build predictive models.
-
Pharmacophore Modeling: A 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are common to known substrates of a particular CYP isoform is generated. The target molecule is then fitted to these pharmacophores to predict its likelihood of being a substrate.
-
Machine Learning Models: Models are trained on datasets of known CYP substrates and non-substrates, using molecular descriptors as input, to classify new compounds.
-
-
Structure-Based Approaches: These methods utilize the 3D structures of CYP enzymes.
-
Molecular Docking: The target molecule is "docked" into the active site of different CYP isoform crystal structures (or homology models). The binding affinity and orientation are used to predict whether the compound will be a substrate and to identify the likely site of metabolism based on its proximity to the heme iron.[7]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-enzyme complex over time, providing a more refined prediction of binding stability and potential metabolic sites.[7]
-
Visualizations of In-Silico Workflows
The following diagrams illustrate the workflows for the described in-silico modeling techniques.
References
- 1. neovarsity.org [neovarsity.org]
- 2. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. Basics of QSAR Modeling | PDF [slideshare.net]
- 5. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide for 4-Chloro-2-fluoro-3-methoxyaniline and Related Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluoro-3-methoxyaniline is a substituted aniline of interest in pharmaceutical and chemical research. As with many aniline derivatives, a critical consideration in its development pathway is the potential for cross-reactivity, which can lead to off-target effects and idiosyncratic adverse drug reactions (IADRs). Currently, specific experimental cross-reactivity data for this compound is not publicly available. This guide, therefore, provides a comparative framework for assessing its potential cross-reactivity by examining its structural analogs. We present a theoretical comparison of physicochemical properties that influence biological activity and outline key experimental protocols for evaluating cross-reactivity and metabolic liabilities.
Theoretical Comparison of this compound and Its Analogs
The cross-reactivity of a small molecule is influenced by its structure, electronic properties, and lipophilicity. These factors dictate how the molecule interacts with biological targets and metabolizing enzymes. The following table summarizes key computed and experimental properties of this compound and structurally related compounds. These properties can be used to predict relative metabolic stability and potential for bioactivation.
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) | Notes on Potential Cross-Reactivity |
| This compound | 175.59 | 2.3 | ~3.5 | The combination of electron-withdrawing groups (chloro, fluoro) and an electron-donating group (methoxy) creates a complex electronic profile. The ortho-fluoro and meta-methoxy substitutions may influence the metabolic oxidation of the aniline ring, potentially altering the formation of reactive quinone-imine intermediates. | |
| 4-Fluoro-3-methoxyaniline | 141.14[1] | 1.3[1] | ~4.0 | Lacks the chloro group, making it less lipophilic. The electronic effects of the fluoro and methoxy groups still present a potential for metabolic activation. | |
| 4-Chloro-3-methoxyaniline | 157.60[2] | 1.8 | ~3.8 | The absence of the ortho-fluoro group may lead to different metabolic pathways compared to the title compound. The chloro and methoxy groups influence its electronic and solubility properties. | |
| 3-Fluoro-4-methoxyaniline | 141.15 | 1.4 | ~4.2 | The altered positions of the fluoro and methoxy groups will significantly change the electronic distribution in the aniline ring, likely impacting its interaction with metabolizing enzymes and biological targets. |
Note: pKa values are estimations based on the effects of substituents on the basicity of the aniline nitrogen. Electron-withdrawing groups generally decrease pKa, while electron-donating groups increase it.
Experimental Protocols for Cross-Reactivity Assessment
Given the absence of direct data, a panel of in vitro assays is essential to characterize the cross-reactivity and safety profile of this compound.
In Vitro Cytotoxicity Assay
This assay determines the concentration at which a compound causes cell death, providing a general measure of its toxicity.[3][4]
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound in a relevant cell line (e.g., HepG2 for liver toxicity).
-
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and incubate until they reach the desired confluence.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells. Include vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a lactate dehydrogenase (LDH) release assay.[3]
-
MTT Assay: Add MTT solution to the wells. Metabolically active cells will reduce MTT to a purple formazan product. Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
LDH Assay: Collect the cell culture supernatant and measure the activity of LDH, an enzyme released from damaged cells.
-
-
Data Analysis: Plot cell viability against compound concentration and determine the IC50 value.
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[5][6][7][8]
-
Objective: To determine the rate of metabolism of the test compound and its in vitro half-life (t½).
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system (cofactor for P450 enzymes), and a buffer solution in a 96-well plate.[5][8]
-
Compound Addition: Add the test compound to the reaction mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[6]
-
Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear regression line is used to calculate the in vitro half-life.
-
Reactive Metabolite Trapping Assay
This assay is designed to detect the formation of electrophilic, reactive metabolites that can covalently bind to cellular macromolecules, a common cause of idiosyncratic toxicity.
-
Objective: To identify the formation of reactive metabolites by trapping them with a nucleophilic agent, such as glutathione (GSH).
-
Methodology:
-
Incubation: Incubate the test compound with liver microsomes and a NADPH-regenerating system in the presence of a trapping agent (e.g., glutathione).
-
Reaction Termination and Sample Preparation: After a set incubation period (e.g., 60 minutes), stop the reaction with a cold organic solvent. Process the sample to remove proteins.
-
LC-MS/MS Analysis: Analyze the sample using high-resolution mass spectrometry to detect the formation of glutathione-compound adducts.
-
Data Interpretation: The presence of masses corresponding to the parent compound plus glutathione (minus a proton) indicates the formation of a reactive metabolite.
-
Visualizing Potential Pathways and Workflows
Hypothetical Metabolic Activation of an Aniline Derivative
Aniline derivatives can undergo metabolic activation by cytochrome P450 enzymes to form reactive N-hydroxylamines, which can be further oxidized to nitroso compounds and ultimately form highly reactive quinone-imines. These electrophilic species can covalently bind to cellular nucleophiles like proteins and DNA, leading to toxicity.
Caption: Hypothetical metabolic activation of an aniline derivative.
General Experimental Workflow for Cross-Reactivity Assessment
A systematic approach to evaluating the cross-reactivity and safety of a novel compound involves a tiered series of in vitro assays.
Caption: Experimental workflow for assessing cross-reactivity.
While direct experimental data on the cross-reactivity of this compound is lacking, a systematic evaluation based on its structural and physicochemical properties in comparison to its analogs can provide valuable insights. The outlined experimental protocols for cytotoxicity, metabolic stability, and reactive metabolite formation offer a robust framework for generating the necessary data to assess its safety profile. For drug development professionals, a thorough understanding and early assessment of these parameters are crucial for mitigating the risks associated with aniline-containing compounds and making informed decisions on their progression as potential therapeutic agents.
References
- 1. 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. mttlab.eu [mttlab.eu]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
Safe Disposal Protocol for 4-Chloro-2-fluoro-3-methoxyaniline
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Chloro-2-fluoro-3-methoxyaniline, a halogenated aniline derivative. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the hazards associated with halogenated anilines, which can be toxic upon inhalation, ingestion, or skin contact, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or during spill cleanup.
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Hazard Summary of Structurally Similar Compounds
| Compound Name | CAS Number | Hazard Statements |
| 4-Chloro-3-fluoroaniline | 367-22-6 | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. |
| 4-Fluoro-3-methoxyaniline | 64465-53-8 | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. Harmful to aquatic life with long-lasting effects. |
| 4-Chloro-2-fluoroaniline | 57946-45-9 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. |
III. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid dust generation. For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the appropriate laboratory safety officer or environmental health and safety department.
IV. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.
-
Waste Identification: this compound is a halogenated organic compound and should be classified as hazardous waste.
-
Containerization:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Segregation:
-
Do not mix halogenated waste with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.
-
Keep the waste container segregated from incompatible materials, such as strong oxidizing agents.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.
-
Secondary containment is recommended to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through an accredited and licensed hazardous waste disposal contractor.
-
The primary method of disposal for halogenated organic compounds is high-temperature incineration.[1]
-
Ensure all required documentation, such as a hazardous waste manifest, is completed and retained as per regulatory requirements.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-2-fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-2-fluoro-3-methoxyaniline (CAS No. 1323-966-39-7). Adherence to these procedures is essential to ensure a safe laboratory environment. This information is compiled from available safety data and general best practices for handling substituted anilines.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] | To minimize inhalation and prevent respiratory tract irritation.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and maintain the integrity of the compound.
Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Engineering Controls : All handling of this compound should be conducted in a certified chemical fume hood to control airborne exposure.[3]
-
Dispensing : Avoid creating dust. Use appropriate tools for transferring the solid material.
-
Contamination : Prevent contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.
-
After Handling : Wash hands thoroughly after handling the chemical.
Storage Protocol
| Parameter | Recommendation |
| Temperature | Store in a cool, well-ventilated area. Some suppliers recommend storage at -20°C.[3] |
| Container | Keep the container tightly closed.[3] |
| Incompatibilities | Store away from strong oxidizing agents. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
-
Chemical Waste : this compound waste should be classified as halogenated organic waste.
-
Contaminated Materials : Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the chemical should be disposed of as hazardous waste.
-
Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Disposal Methodology
Incineration at a licensed hazardous waste facility is the recommended disposal method for halogenated organic compounds to ensure complete destruction.
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Logical Relationship of Safety Measures
Caption: Relationship between chemical hazards and the hierarchy of safety controls.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
